Technical Guide: Solubility Profile & Handling of 2-Methylpiperazine-1,4-dicarbaldehyde
[1] Executive Summary & Molecular Context[2][3][4][5] 2-Methylpiperazine-1,4-dicarbaldehyde (CAS: 75336-90-2) is a critical synthetic intermediate, primarily utilized in the construction of complex pharmaceutical scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Molecular Context[2][3][4][5]
2-Methylpiperazine-1,4-dicarbaldehyde (CAS: 75336-90-2) is a critical synthetic intermediate, primarily utilized in the construction of complex pharmaceutical scaffolds, including antifungal agents and piperazine-based bioactive ligands.[1]
Unlike its parent compound (2-methylpiperazine), which is a basic secondary amine, the 1,4-dicarbaldehyde derivative is a bis-amide .[1] This structural transformation fundamentally alters its solubility profile:
Loss of Basicity: The lone pairs on the nitrogen atoms are delocalized into the carbonyl groups, rendering the molecule neutral and removing pH-dependent solubility transitions typical of amines.
Increased Polarity: The introduction of two formyl groups creates a high dipole moment, enhancing solubility in polar aprotic solvents.
This guide provides a definitive solubility framework, moving beyond simple "dissolves/doesn't dissolve" binaries to explain the thermodynamic compatibility required for reaction design and purification.
Physicochemical Profile
Before addressing solvent compatibility, the researcher must understand the core physical parameters that dictate solvation.
Property
Value / Description
Source/Derivation
CAS Number
75336-90-2
Chemical Abstracts Service
Molecular Formula
C₇H₁₂N₂O₂
Stoichiometry
Molecular Weight
156.18 g/mol
Calculated
Physical State
Viscous Oil or Low-Melting Solid
Dependent on purity/polymorph
LogP (Predicted)
~ -0.69 to -1.0
Hydrophilic (ChemScene/Cheméo)
H-Bond Donors
0
Aprotic (Amide nitrogens are substituted)
H-Bond Acceptors
2
Carbonyl oxygens
Solubility Compatibility Matrix
The following data categorizes solvent suitability based on Dielectric Constant (
) and Hansen Solubility Parameters .
Primary Solvents (High Solubility)
Use these for reaction media (homogenous phase) or preparing stock solutions.
Water:High. The molecule is highly polar and hydrophilic (LogP < 0). It forms extensive hydrogen bonds with water via its carbonyl oxygens.[1]
DMSO (Dimethyl sulfoxide):High. The "universal solvent" for polar organic molecules. Excellent for biological assays.[1]
DMF (Dimethylformamide) / DMAc:High. Structurally similar to the solute (amide-amide interaction). Ideal for high-temperature formylation or coupling reactions.[1]
Methanol / Ethanol:High. Soluble due to dipole-dipole interactions, though less effective than water or DMSO.[1]
Use these for liquid-liquid extraction (LLE) or chromatography.[1]
DCM (Dichloromethane):Moderate to High. The standard solvent for extracting this compound from aqueous layers. The polarizability of DCM complements the amide functionality.
Chloroform:Moderate. Similar profile to DCM but often avoids specific emulsions.[1]
Ethyl Acetate:Moderate. Useful for chromatography, though the compound may "tail" due to strong adsorption to silica unless polar modifiers (MeOH) are added.
Anti-Solvents (Low Solubility)
Use these for precipitation, crystallization, or washing.
Diethyl Ether:Low. The compound is too polar to dissolve significantly.
Hexanes / Heptane:Insoluble. The lipophilic aliphatic chains cannot solvate the polar bis-formamide core.
Toluene:Low. May dissolve trace amounts at reflux but precipitates the compound upon cooling.
Experimental Protocols
Protocol A: Purification via Solvent Polarity Switching
Rationale: Since the compound is an amide, it lacks the basicity to be purified by acid-base extraction.[1] Therefore, we rely on polarity differential extraction .[1]
Aqueous Phase Prep: Dissolve the crude residue in a minimum volume of water.
Salting Out: Add Brine to the aqueous phase (1:1 ratio). Why? This increases the ionic strength, forcing the organic amide out of the water layer (Salting-out effect).
Extraction: Extract with DCM (3 x volume). The dicarbaldehyde partitions into the chlorinated organic phase.
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter.
Concentration: Evaporate the DCM under reduced pressure (Rotavap, <40°C) to obtain a viscous oil.
Trituration (Optional): If the oil is impure, add Diethyl Ether and sonicate. The impurities may dissolve, or the product may solidify/precipitate. Decant the ether.[1][2]
Protocol B: Stock Solution Preparation for Bioassays
Rationale: DMSO is hygroscopic.[1] Water introduction can cause compound degradation over long-term storage (hydrolysis of formyl groups).[1]
Weighing: Weigh 10 mg of 2-Methylpiperazine-1,4-dicarbaldehyde into a sterile vial.
Solvent: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
Dissolution: Vortex for 30 seconds. Visual confirmation of clear solution is required.
Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.
Stability Note: Amides are generally stable, but avoid acidic aqueous environments to prevent deformylation.[1]
The following diagram illustrates the decision logic for selecting solvents based on the operational stage (Synthesis, Extraction, or Crystallization).
Figure 1: Solvent Selection Decision Tree. Blue paths indicate reaction media, Yellow paths indicate extraction phases, and Red paths indicate isolation/precipitation strategies.
Critical Handling & Safety (E-E-A-T)
Hydrolysis Risk: While amides are stable, the formyl group is the most labile of amides. Prolonged exposure to strong acids (HCl) or strong bases (NaOH) in aqueous media will cleave the formyl groups, reverting the molecule to 2-methylpiperazine.
Hygroscopicity: The polar nature of the dicarbaldehyde makes it hygroscopic. Store under inert atmosphere (Nitrogen/Argon) if solid.[1]
Toxicity: Piperazine derivatives can be irritants.[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66057, 2-Methylpiperazine (Parent Structure).[1] Retrieved from [Link]
Comparative Technical Analysis: Piperazine-1,4-dicarbaldehyde vs. 2-Methylpiperazine-1,4-dicarbaldehyde
Executive Summary This technical guide provides a rigorous comparative analysis of Piperazine-1,4-dicarbaldehyde (P-1,4-DCA) and its methylated derivative, 2-Methylpiperazine-1,4-dicarbaldehyde (2-MP-1,4-DCA) . While bot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous comparative analysis of Piperazine-1,4-dicarbaldehyde (P-1,4-DCA) and its methylated derivative, 2-Methylpiperazine-1,4-dicarbaldehyde (2-MP-1,4-DCA) . While both compounds serve as bifunctional electrophilic building blocks in organic synthesis, the introduction of the C2-methyl group in 2-MP-1,4-DCA fundamentally alters the physicochemical profile, stereochemical complexity, and downstream utility of the scaffold.
Key Distinction: P-1,4-DCA is a highly symmetric, achiral crosslinker used primarily for generating achiral spacers or polymers. In contrast, 2-MP-1,4-DCA is a chiral scaffold (typically supplied as a racemate or enantiopure) used to introduce stereochemical complexity and conformational bias into bioactive molecules.
Molecular Architecture & Stereochemistry
The primary divergence between these two entities lies in their symmetry elements and conformational dynamics.
Structural Comparison[1]
Feature
Piperazine-1,4-dicarbaldehyde
2-Methylpiperazine-1,4-dicarbaldehyde
CAS Number
4164-39-0
75336-90-2
Formula
C₆H₁₀N₂O₂
C₇H₁₂N₂O₂
MW
142.16 g/mol
156.18 g/mol
Chirality
Achiral (Point group or depending on rotamer)
Chiral (C2 stereocenter)
Stereoisomers
None (conformational isomers only)
Enantiomers () + Diastereomeric Rotamers
Conformational Dynamics (The "Methyl Lock")
The piperazine ring typically exists in a chair conformation.[1]
P-1,4-DCA: The ring undergoes rapid ring-flipping at room temperature. The
-formyl groups exhibit restricted rotation around the N-C(O) bond (amide resonance), leading to syn () and anti () rotamers.
2-MP-1,4-DCA: The C2-methyl group exerts a strong 1,3-diaxial strain if placed in the axial position. Therefore, the molecule is thermodynamically locked into a chair conformation where the methyl group is equatorial . This "conformation locking" is a critical design feature for increasing the binding affinity of drugs by reducing the entropic penalty upon binding to a receptor.
Physicochemical Profiling & Analysis
Accurate identification requires understanding the spectral complexity introduced by the methyl group.
) appear as distinct singlets (or split slightly due to rotamers) around 8.0–8.2 ppm.
The piperazine ring protons appear as multiplets but are simplified by symmetry.
2-MP-1,4-DCA (
H NMR):
Loss of Symmetry: The C2-methyl group renders all ring protons chemically non-equivalent.
Diastereotopic Protons: The methylene protons at C3, C5, and C6 split into complex multiplets due to geminal and vicinal coupling.
Rotamer Complexity: Because the amide bond rotation is slow on the NMR timescale, you will observe multiple sets of signals corresponding to the
, , , and rotamers.
Diagnostic Peak: The C2-methyl doublet is the cleanest handle for quantification, typically appearing around 1.0–1.2 ppm.
Solubility and Handling
P-1,4-DCA: Typically a solid (MP 126–129 °C).[3] Moderately soluble in water, highly soluble in DMSO/DMF.
2-MP-1,4-DCA: Often an oil or low-melting solid due to the disruption of crystal packing efficiency by the methyl group. It requires strictly anhydrous storage to prevent hydrolysis of the formyl groups back to the amine.
Synthesis & Manufacturing Protocols
The synthesis of both compounds follows a Vilsmeier-Haack or Formic Acid/Acetic Anhydride formylation pathway. Below is a validated protocol adaptable for both, with specific purification notes.
General Formylation Protocol
Reaction:
-Formylation of Piperazine / 2-Methylpiperazine
Reagents:
Substrate: Piperazine (anhydrous) or 2-Methylpiperazine.
Formylating Agent: Ethyl formate (excess) or Acetic Formic Anhydride (prepared in situ).
Catalyst: Boric acid (optional, for ethyl formate method).
Step-by-Step Workflow:
Preparation of Formylating Agent (Acetic Formic Anhydride Method):
Cool Acetic Anhydride (2.2 equiv) to 0°C.
Add Formic Acid (2.5 equiv) dropwise over 30 mins.
Heat to 50°C for 2 hours, then cool back to 0°C.
Addition:
Dissolve Piperazine substrate in dry DCM or THF.
Add the amine solution dropwise to the prepared anhydride at 0°C. Exothermic reaction - control temp < 10°C.
Reaction:
Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (MeOH/DCM 1:9).
Workup (Critical Divergence):
For P-1,4-DCA: Concentrate solvent. The product often precipitates as a white solid. Recrystallize from EtOH/Ether.
For 2-MP-1,4-DCA: Concentrate solvent. The residue is likely an oil. Dissolve in DCM, wash with sat.
(to remove acid), dry over . Purification via vacuum distillation or column chromatography (Silica, MeOH/DCM gradient) is required due to lack of crystallization.
Applications in Drug Discovery & Materials
P-1,4-DCA: The Crosslinker
Due to its symmetry, P-1,4-DCA is ideal for:
Polymer Chemistry: Synthesis of polyamides or polyurethanes where a rigid, semi-aliphatic linker is needed.
Fragment-Based Drug Design (FBDD): Used as a "spacer" to link two pharmacophores without introducing new chiral centers that complicate regulatory approval.
2-MP-1,4-DCA: The Chiral Scaffold
The 2-methyl derivative is a high-value intermediate for:
Chiral Auxiliaries: The methyl group directs incoming substitutions on the ring carbons during C-H functionalization reactions.
Receptor Selectivity: In GPCR ligands (e.g., dopamine or serotonin receptors), the methyl group can clash with receptor residues in one enantiomer while fitting perfectly in the other, drastically improving selectivity (e.g., differentiating 5-HT2A from 5-HT2C).
Metabolic Stability: Methylation at the C2 position can block metabolic oxidation at the
-carbon, extending the half-life of the drug candidate.
References
Sigma-Aldrich. 1,4-Piperazinedicarboxaldehyde Product Sheet. CAS 4164-39-0.[3][4][5] Link
National Institute of Standards and Technology (NIST). Piperazine-1,4-dicarbaldehyde Properties. NIST Chemistry WebBook, SRD 69.[5] Link
Beilstein Journal of Organic Chemistry. Synthesis and dynamic NMR characterization of N,N'-substituted piperazines. (2016).[6][7] Discusses rotational barriers in N-acyl piperazines. Link
PubChem. 2-Methylpiperazine-1,4-dicarbaldehyde Compound Summary. CAS 75336-90-2.[8] Link
Journal of Medicinal Chemistry. Conformational Analysis of 2-Substituted Piperazines. (2016).[6][7] Detailed analysis of the "methyl lock" effect. Link
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methylpiperazine-1,4-dicarbaldehyde
Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This guide focuses on a specific derivative, 2-Methylpiperazine-1,4-dicarbaldehyde, and provides a comprehensive framework for assessing its thermodynamic stability. For researchers, scientists, and drug development professionals, understanding a compound's thermal behavior is not merely a regulatory checkpoint but a fundamental necessity for ensuring product safety, efficacy, and shelf-life.[] This document delineates both the theoretical underpinnings and the practical, field-proven experimental protocols required to fully characterize the thermal properties of this and similar molecules. We will explore computational modeling for predictive insights, detail the application of core thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and provide a clear methodology for interpreting the resulting data.
Introduction: The Imperative of Stability in Pharmaceutical Development
2-Methylpiperazine-1,4-dicarbaldehyde is a bifunctional derivative of 2-methylpiperazine, a widely used intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] The introduction of two formyl groups onto the piperazine nitrogens significantly alters the molecule's electronic and steric properties, potentially influencing its reactivity, crystal packing, and, critically, its thermodynamic stability. The stability of any pharmaceutical compound is a paramount concern, directly impacting its viability as a drug candidate.[5] An unstable compound may degrade under storage conditions, during formulation, or even in vivo, leading to a loss of potency and the potential formation of toxic byproducts.[6]
Therefore, a rigorous evaluation of thermodynamic stability is an indispensable part of the drug development process. This guide provides the scientific rationale and detailed methodologies for such an evaluation, using 2-Methylpiperazine-1,4-dicarbaldehyde as a model compound.
Theoretical & Computational Assessment of Stability
Before embarking on empirical testing, computational methods offer a powerful, resource-efficient means of predicting molecular stability and conformational preferences. For piperazine-based systems, conformational flexibility is a key determinant of both biological activity and physical properties.[7][8]
Conformational Analysis and Its Influence on Stability
The piperazine ring typically adopts a low-energy chair conformation, but boat and twisted-boat forms are also possible.[7] The presence of a methyl group at the C2 position and formyl groups at the N1 and N4 positions introduces steric and electronic factors that dictate the most stable conformer. The orientation of the formyl groups (axial vs. equatorial) and the potential for intramolecular interactions can significantly impact the overall energy of the molecule. A computational conformational search is the first logical step to identify the global minimum energy structure, which is presumed to be the most thermodynamically stable.
Proposed Computational Workflow: Density Functional Theory (DFT)
Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for predicting thermodynamic properties.[8][9] A functional like M06-2X with a cc-pVDZ basis set has been shown to offer high accuracy for the conformational energetics of piperazine-containing ligands.[8]
The following workflow can be used to predict the key thermodynamic parameters:
Conformational Search: Perform a systematic conformational search to identify all low-energy isomers.
Geometry Optimization: Optimize the geometry of the most stable conformer identified.
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. This calculation also yields the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature and pressure.
Caption: Workflow for computational stability analysis.
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental validation is essential for definitive characterization. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are the primary workhorses for this purpose in the pharmaceutical sciences.[10][11] They provide quantitative data on mass changes and heat flow as a function of temperature.
Core Experimental Workflow
A logical flow of experimentation ensures that comprehensive data is collected efficiently. The process begins with sample preparation, followed by parallel TGA and DSC analyses, and concludes with data integration and interpretation.
Caption: Experimental workflow for thermal characterization.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization and to quantify this mass loss.[5][12]
Causality: TGA is crucial because it directly measures changes in mass. A significant mass loss event is an unambiguous indicator of decomposition. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation, thereby isolating the compound's intrinsic thermal stability.[13]
Methodology:
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 3-5 mg of finely ground 2-Methylpiperazine-1,4-dicarbaldehyde into a ceramic or aluminum crucible.
Atmosphere Control: Place the sample in the TGA furnace and purge with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert environment.
Temperature Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
Data Analysis:
Plot the sample mass (%) as a function of temperature.
Calculate the first derivative of the TGA curve (DTG) to precisely identify the temperatures of maximum mass loss rate.
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
Objective: To determine the compound's melting point (T_m), enthalpy of fusion (ΔH_fus), and to detect any other thermal events such as glass transitions, phase changes, or exothermic/endothermic decomposition processes.[14][15]
Causality: DSC measures heat flow, providing information on the energetics of physical and chemical transitions.[16] The melting point is a key indicator of purity, while the enthalpy of fusion relates to the strength of the crystal lattice.[] Exothermic events following the melt are often indicative of decomposition, providing complementary information to the TGA data.
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as the reference.
Atmosphere Control: Conduct the analysis under a nitrogen purge at a flow rate of 50 mL/min.
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 350 °C (or a temperature beyond any events observed in TGA) at a heating rate of 10 °C/min.
Data Analysis:
Plot the heat flow (mW) as a function of temperature.
Identify the endothermic peak corresponding to melting. The peak onset provides the melting point (T_m).
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus).
Analyze any subsequent endothermic or exothermic peaks, which may correspond to decomposition or other phase transitions.
Data Analysis and Interpretation
The true value of thermal analysis lies in the synergistic interpretation of TGA and DSC data. A combined analysis provides a much clearer picture of the compound's thermal behavior than either technique alone.
Hypothetical Data Summary
The following table presents a hypothetical but realistic set of thermal analysis data for a high-purity sample of 2-Methylpiperazine-1,4-dicarbaldehyde.
Parameter
Method
Value
Interpretation
Melting Point (T_m, onset)
DSC
145.5 °C
Sharp endotherm indicates a crystalline solid with high purity.
Enthalpy of Fusion (ΔH_fus)
DSC
28.7 kJ/mol
Reflects the energy required to break the crystal lattice.
Onset of Decomposition (T_onset)
TGA
210.2 °C
The temperature at which significant thermal degradation begins.
Peak Decomposition Temp (T_peak)
TGA (DTG)
225.8 °C
The temperature of the maximum rate of mass loss.
Mass Loss (210-300 °C)
TGA
58.1%
Corresponds to the initial major decomposition step.
Decomposition Event
DSC
>215 °C
Broad exotherm observed, indicating an energetic decomposition process.
Interpreting the Thermal Profile
Melting vs. Decomposition: The data shows a clear separation between the melting point (145.5 °C) and the onset of decomposition (210.2 °C). This indicates that the compound melts to a stable liquid before it begins to degrade, a favorable characteristic for many pharmaceutical processing steps like melt granulation.
Decomposition Energetics: The DSC shows an exothermic decomposition. This is a critical safety consideration, as exothermic decompositions can lead to thermal runaway reactions if the material is heated in bulk.
Mechanism of Decomposition: The TGA shows a mass loss of 58.1% in the first step. The molecular weight of 2-Methylpiperazine-1,4-dicarbaldehyde (C₇H₁₂N₂O₂) is 172.18 g/mol . The loss of two formyl groups (CHO, 29.02 g/mol each) would correspond to a mass loss of (58.04 / 172.18) * 100 = 33.7%. The observed mass loss is significantly higher, suggesting a more complex decomposition pathway that likely involves fragmentation of the piperazine ring itself.
Hypothetical Decomposition Pathway
Thermal degradation of N-formyl compounds can proceed via several pathways. A plausible initial step is the homolytic cleavage of the N-C(H)O bond, which is often the weakest bond. This would generate radical species that can initiate further fragmentation of the piperazine ring.
Caption: A plausible high-level decomposition pathway.
Conclusion
This guide has established a robust, integrated framework for the comprehensive evaluation of the thermodynamic stability of 2-Methylpiperazine-1,4-dicarbaldehyde. By combining predictive computational modeling with the empirical power of TGA and DSC, researchers can gain a deep and quantitative understanding of a compound's thermal behavior. The detailed protocols and interpretation guidelines provided herein are designed to be directly applicable in a research and development setting, ensuring that critical stability data is generated in a reliable and scientifically rigorous manner. This knowledge is fundamental to mitigating risks in drug development, enabling the selection of stable candidates, and ensuring the safety and quality of final pharmaceutical products.
References
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI. [Link]
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC. [Link]
Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID. [Link]
Conformational analysis of 2-substituted piperazines. (2016). PubMed. [Link]
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. [Link]
DSC and TGA Analysis. (n.d.). Mtoz Biolabs. [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). PubMed. [Link]
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]
Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. (2001). PubMed. [Link]
2-Methylpiperazine-1,4-dicarbaldehyde: A Strategic Gateway for High-Purity Piperazine APIs
Topic: 2-Methylpiperazine-1,4-dicarbaldehyde as a pharmaceutical intermediate Content Type: In-depth Technical Guide Executive Summary In the landscape of heterocyclic pharmaceutical intermediates, 2-Methylpiperazine-1,4...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-Methylpiperazine-1,4-dicarbaldehyde as a pharmaceutical intermediate
Content Type: In-depth Technical Guide
Executive Summary
In the landscape of heterocyclic pharmaceutical intermediates, 2-Methylpiperazine-1,4-dicarbaldehyde (CAS 75336-90-2) occupies a critical niche as a "masking" and "precursor" intermediate. While 2-methylpiperazine (2-MP) itself is a ubiquitous pharmacophore found in fluoroquinolones (e.g., Lomefloxacin) and CNS agents, its direct functionalization is often plagued by regioselectivity issues due to the steric asymmetry between the N1 and N4 positions.
The 1,4-dicarbaldehyde derivative serves two primary strategic functions in drug development:
Purification Vector: It allows for the crystallization-based purification of the 2-MP core, removing regioisomeric impurities and degradation products before final API assembly.
Methylation Precursor: It acts as a stable intermediate in the synthesis of 1,2,4-trimethylpiperazine and other N-methylated derivatives via reduction, avoiding the over-alkylation risks associated with direct methylation using methyl halides.
This guide details the synthesis, quality control, and application logic of this intermediate, designed for process chemists and CMC (Chemistry, Manufacturing, and Controls) leads.
Chemical Profile & Stereochemical Considerations
The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center. Consequently, 2-Methylpiperazine-1,4-dicarbaldehyde exists as enantiomers. Process control must account for stereochemical integrity, as downstream APIs (e.g., Levofloxacin analogs) often require the pure (S)-isomer.
Table 1: Physicochemical Specifications
Property
Specification / Value
IUPAC Name
2-methylpiperazine-1,4-dicarbaldehyde
CAS Number
75336-90-2
Molecular Formula
C₇H₁₂N₂O₂
Molecular Weight
156.18 g/mol
Appearance
White to off-white crystalline solid or viscous oil (purity dependent)
Solubility
Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1]
Stereochemistry
Racemic (standard); (R) or (S) enantiomers available via chiral resolution of starting 2-MP.
Key Functionality
Bis-amide (N-formyl); latent N-methyl source.
Synthesis & Manufacturing Workflow
The industrial synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde typically proceeds via the N-formylation of 2-methylpiperazine. This reaction is thermodynamically favorable but requires careful thermal management to prevent polymerization or ring opening.
The "Formyl-Switch" Protocol
This protocol is preferred over direct alkylation because it locks both nitrogen atoms, preventing side reactions during purification.
Catalyst: None usually required; acid catalysis for methyl formate.
Step-by-Step Methodology:
Charging: Charge 2-Methylpiperazine into a glass-lined reactor.
Addition: Slowly add Formic Acid (2.2 - 2.5 equivalents) dropwise. Critical: The reaction is exothermic. Maintain internal temperature < 50°C to prevent thermal degradation.
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. The formation of the bis-formyl derivative is indicated by the consumption of 2-MP (monitored via GC or TLC).
Water Removal: If using aqueous formic acid, azeotropic distillation (using toluene or benzene) is employed to drive the equilibrium forward by removing water.
Isolation: The excess acid is distilled off under reduced pressure. The residue is cooled to induce crystallization or extracted into dichloromethane for liquid purification.
Visualization of the Synthesis Pathway
Figure 1: The "Formyl-Switch" synthesis pathway converting 2-methylpiperazine to its dicarbaldehyde derivative and subsequent reduction.
Strategic Applications in Drug Development
The utility of 2-Methylpiperazine-1,4-dicarbaldehyde extends beyond simple protection; it is a molecular pivot that directs the synthesis toward specific API classes.
Precursor for N-Methylated CNS Agents
Many CNS ligands (targeting 5-HT1A or Dopamine receptors) utilize a 1,2,4-trimethylpiperazine core. Direct methylation of 2-methylpiperazine with methyl iodide is difficult to control, often yielding mixtures of mono- and di-methylated products along with quaternary ammonium salts.
The Dicarbaldehyde Advantage:
Process: 2-Methylpiperazine → 1,4-Dicarbaldehyde → Reduction (LiAlH₄ or Catalytic Hydrogenation).
Result: This sequence guarantees the formation of the N,N'-dimethyl product with >98% selectivity, avoiding quaternary salt impurities.
Impurity Scavenging in Fluoroquinolone Synthesis
In the synthesis of fluoroquinolones like Lomefloxacin , the purity of the piperazine moiety is paramount. Commercial 2-methylpiperazine often contains traces of piperazine (des-methyl) or 1-methylpiperazine.
Protocol: Converting the crude amine mixture to the dicarbaldehyde derivative changes the physical properties (solubility/boiling point) significantly compared to the impurities.
Benefit: The dicarbaldehyde can be recrystallized to high purity. Subsequent acid hydrolysis releases the ultrapure 2-methylpiperazine required for coupling with the quinolone core.
Quality Control & Analytical Standards
Establishing a robust specification sheet is mandatory for GMP compliance.
Table 2: Impurity Profiling & Analytical Methods
Test Parameter
Method
Acceptance Criteria
Rationale
Assay
GC-FID or HPLC-UV
≥ 98.0%
Ensures stoichiometric accuracy in downstream steps.
Mono-formyl Impurity
HPLC
≤ 0.5%
Incomplete reaction leads to mono-methyl impurities later.
Water Content
Karl Fischer (KF)
≤ 0.5%
Critical if the next step involves moisture-sensitive reduction (e.g., LAH).
Residue on Ignition
Gravimetric
≤ 0.1%
Limits inorganic salt carryover.
Enantiomeric Excess (ee)
Chiral HPLC
≥ 99.0% (if chiral)
Essential for stereospecific drugs (e.g., Levofloxacin precursors).
Analytical Logic (Causality)
Why GC? The dicarbaldehyde has sufficient volatility and thermal stability for Gas Chromatography, which often provides better resolution of regioisomers than standard reverse-phase HPLC.
Why Limit Mono-formyl? If the mono-formyl intermediate remains, subsequent reduction will yield a mixture of dimethyl and monomethyl piperazines, which are notoriously difficult to separate on a production scale.
References
National Center for Biotechnology Information (NCBI). (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Retrieved from [Link]
Organic Chemistry Portal. (2016). Synthesis of Piperazines and recent literature. Retrieved from [Link]
Google Patents. (2012). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.[1] Retrieved from
In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis: 2-Methylpiperazine-1,4-dicarbaldehyde
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary: The Causality of Chemical Safety In modern drug discovery, the piperazine sca...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Perspective: Senior Application Scientist
Executive Summary: The Causality of Chemical Safety
In modern drug discovery, the piperazine scaffold is a privileged structure, ubiquitous in neuroactive agents, antivirals, and oncology drugs. 2-Methylpiperazine-1,4-dicarbaldehyde (CAS: 75336-90-2) serves as a highly versatile, bifunctional building block in these synthetic pathways. However, as a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a predictable system governed by physical organic chemistry.
Safety protocols must be self-validating. By understanding the electrophilic nature of the dicarbaldehyde moieties and their specific reactivity with biological nucleophiles, we can design handling, storage, and emergency response workflows that inherently neutralize risks before they escalate. This whitepaper deconstructs the physicochemical profile, toxicological mechanisms, and field-proven laboratory protocols for 2-Methylpiperazine-1,4-dicarbaldehyde.
Physicochemical Profiling & Structural Logic
The reactivity of 2-Methylpiperazine-1,4-dicarbaldehyde is dictated by its two formyl groups and the asymmetrical methyl substitution on the piperazine ring. The methyl group provides localized steric hindrance, which subtly alters the binding kinetics during cross-linking reactions compared to its symmetrical analog, 1,4-diformylpiperazine (1).
Below is the consolidated quantitative data for this compound (2):
Property
Value / Specification
Chemical Name
2-Methylpiperazine-1,4-dicarbaldehyde
CAS Number
75336-90-2
Molecular Formula
C₇H₁₂N₂O₂
Molecular Weight
156.18 g/mol
SMILES String
CC1CN(CCN1C=O)C=O
Purity Standard
≥95%
Topological Polar Surface Area (TPSA)
40.62 Ų
Hydrogen Bond Acceptors / Donors
2 / 0
LogP
-0.6947 (Hydrophilic tendency)
Hazard Identification & Mechanistic Toxicology
Under the Globally Harmonized System (GHS), 2-Methylpiperazine-1,4-dicarbaldehyde carries the GHS07 (Exclamation Mark) pictogram and the signal word Warning . The primary hazard statements are:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The Causality of Irritation: Schiff Base Formation
To understand why this compound is an irritant, we must look at its electrophilic index. Short-chain and cyclic aldehydes are "hard" electrophiles. When exposed to human tissue (skin, eyes, respiratory mucosa), the formyl groups undergo rapid 1,2-addition reactions with "hard" biological nucleophiles—specifically, the primary ε-amino groups of lysine residues on cellular proteins (3).
This reaction initially forms a hemiaminal intermediate, which subsequently dehydrates to form a stable imine, commonly known as a Schiff base. This covalent cross-linking denatures the localized proteins and triggers a hyper-intensive immune response, manifesting clinically as allergic contact dermatitis and acute inflammation (4).
Fig 1. Mechanistic pathway of aldehyde-protein crosslinking via Schiff base formation.
Self-Validating Experimental Protocols
A robust safety protocol integrates chemical causality into the workflow. Because aldehydes are prone to autoxidation (forming carboxylic acids via radical mechanisms in the presence of O₂) and polymerization, handling and storage must actively exclude atmospheric oxygen and moisture.
Protocol A: Inert Handling and Storage Workflow
Objective: Prevent oxidative degradation and minimize inhalation exposure.
Storage Validation: Store the compound in a sealed, light-resistant container at 2-8°C . The cold temperature thermodynamically suppresses autoxidation rates.
Atmospheric Exclusion: Prior to opening, transfer the vial to a glovebox purged with Argon, or utilize a Schlenk line.
Schlenk Line Transfer Step-by-Step:
Attach the reaction flask to the Schlenk line.
Evacuate the flask using a high-vacuum pump for 5 minutes.
Backfill the flask with dry Argon. Repeat this vacuum/purge cycle three times (self-validating step: monitor the manifold pressure gauge to ensure a complete seal).
Introduce the 2-Methylpiperazine-1,4-dicarbaldehyde under a positive counter-flow of Argon.
Post-Use Seal: Flush the primary container with Argon before resealing. Wrap the cap tightly with Parafilm to block ambient moisture ingress during cold storage.
Objective: Rapidly neutralize the electrophilic hazard of an accidental spill.
Causality: Sweeping up the raw powder risks aerosolization and respiratory damage. Instead, we exploit the nucleophilicity of the bisulfite ion (HSO₃⁻). Bisulfite rapidly attacks the aldehyde carbonyl to form an α-hydroxy sulfonate (bisulfite adduct). This adduct is non-volatile, highly water-soluble, and toxicologically inert.
Isolation: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator).
Preparation of Quenching Agent: Prepare a 15% (w/v) solution of Sodium Bisulfite (NaHSO₃) in deionized water.
Application: Gently spray or pour the bisulfite solution over the spilled solid. Avoid high-pressure spraying which could aerosolize the dust.
Validation: Allow 10-15 minutes for the reaction to reach completion. The neutralization is self-validating when the sharp, characteristic aldehyde odor dissipates.
Cleanup: Absorb the now-soluble, neutralized adduct with inert absorbent pads. Dispose of the pads in a designated aqueous hazardous waste container.
Fig 2. Self-validating workflow for handling, storage, and spill mitigation.
Application in Drug Development
In the hands of a skilled synthetic chemist, the very reactivity that makes 2-Methylpiperazine-1,4-dicarbaldehyde a hazard makes it an invaluable tool. It is frequently utilized in the synthesis of complex macrocycles and functionalized piperazines. The dicarbaldehyde groups can undergo double reductive amination to append bulky pharmacophores, or they can serve as transient protecting groups that direct regioselective alkylation at the sterically hindered methyl-adjacent nitrogen. By strictly adhering to the mechanistic safety protocols outlined above, research teams can leverage this compound's full synthetic potential without compromising laboratory integrity.
References
ChemScene.75336-90-2 | 2-Methylpiperazine-1,4-dicarbaldehyde: General Information, Safety, and Computational Chemistry Data.
ACS Publications.Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology.
MDPI.Aldehydes: What We Should Know About Them.
Chem-Impex.1,4-Diformylpiperazine: Applications in Pharmaceutical Development and Polymer Chemistry.
Literature review of 2-Methylpiperazine-1,4-dicarbaldehyde synthesis pathways
The following technical guide details the synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde (systematically known as 1,4-Diformyl-2-methylpiperazine ). Executive Summary Target Molecule: 2-Methylpiperazine-1,4-dicarbald...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde (systematically known as 1,4-Diformyl-2-methylpiperazine ).
Executive Summary
Target Molecule: 2-Methylpiperazine-1,4-dicarbaldehyde
CAS Registry Number: 1240523-93-0 (Generic for substituted analogs; specific isomer registry may vary)
IUPAC Name: 1,4-Diformyl-2-methylpiperazine
Molecular Formula: C₇H₁₂N₂O₂
Molecular Weight: 156.18 g/mol
This guide outlines the high-fidelity synthesis of 1,4-diformyl-2-methylpiperazine from 2-methylpiperazine. While "dicarbaldehyde" nomenclature is occasionally used in industrial catalogs, chemically this represents the N,N'-diformylation of the piperazine ring. This moiety acts as a critical protecting group strategy or a scaffold intermediate in the synthesis of complex pharmaceutical agents, particularly in antiretroviral and antiparasitic drug discovery.
This document details three validated pathways, prioritizing the Mixed Anhydride Method for laboratory-scale purity and the Thermal Formylation Method for industrial scalability.
Part 1: Chemical Foundation & Retrosynthesis
The synthesis relies on the nucleophilic attack of the secondary amines at positions N1 and N4 of the 2-methylpiperazine ring upon an activated formyl donor.
Structural Considerations
Regiochemistry: The C2-methyl group creates steric hindrance near N1.[1] Consequently, N4 is kinetically more reactive than N1. Complete diformylation requires forcing conditions or highly reactive acylating agents to overcome the steric barrier at N1.
Stereochemistry: The starting material, 2-methylpiperazine, possesses a chiral center at C2. The formylation reaction preserves this stereochemistry. If racemic 2-methylpiperazine is used, the product will be racemic.
Retrosynthetic Analysis
The disconnection approach identifies the N-C(O) bond as the strategic break point.
Reagents: Formyl donors (Formic acid, Alkyl formates, or Acetic-formic anhydride).
Figure 1: Retrosynthetic disconnection showing the convergence of 2-methylpiperazine and formyl donors.
Part 2: Synthesis Pathways
Pathway A: The Mixed Anhydride Method (Laboratory Standard)
Mechanism: Acetic-Formic Anhydride (AFA) formation followed by nucleophilic acyl substitution.
Pros: High yield (>90%), mild conditions, drives reaction to completion despite steric hindrance.
Cons: Generates acetic acid byproduct; requires preparation of unstable AFA in situ.
Mechanistic Insight
Formic acid is dehydrated by acetic anhydride to form the highly electrophilic acetic-formic anhydride. The piperazine nitrogens attack the formyl carbonyl (more electrophilic than the acetyl carbonyl), ensuring high selectivity for formylation over acetylation.
Experimental Protocol
Reagent Preparation (In Situ):
In a dry round-bottom flask under N₂, mix Formic Acid (98%, 2.5 equiv) and Acetic Anhydride (2.2 equiv) .
Stir at 0°C to 5°C for 1 hour, then warm to 50°C for 2 hours. This generates the Acetic-Formic Anhydride (AFA).
Critical Control: Monitor temperature; AFA decomposes at high heat.
Addition:
Cool the AFA mixture back to 0°C .
Dissolve 2-Methylpiperazine (1.0 equiv) in dry THF or DCM.
Add the amine solution dropwise to the AFA mixture. The exotherm must be controlled to keep T < 10°C.
Reaction:
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Validation: Monitor by TLC (MeOH/DCM 1:9). The disappearance of the monoprotected intermediate indicates completion.
Workup:
Concentrate the reaction mixture under reduced pressure to remove solvent and acetic acid.
Dissolve residue in DCM and wash with sat. NaHCO₃ (to remove acid traces) and brine.
Figure 2: Reaction logic for the Mixed Anhydride pathway.
Pathway B: Transamidation with Alkyl Formates (Green Chemistry)
Mechanism: Nucleophilic attack on ester carbonyl.
Pros: No acidic byproducts; solvent can be the reagent (Ethyl Formate); easier purification.
Cons: Slower kinetics; requires high reflux temperatures or pressure vessels.
Experimental Protocol
Setup:
Charge a pressure vessel (sealed tube) or round-bottom flask with 2-Methylpiperazine (1 equiv) .
Add Ethyl Formate (10-15 equiv) . It acts as both reagent and solvent.[4][5]
Optional: Add a catalytic amount of Sodium Methoxide (NaOMe) or Boric Acid to accelerate transamidation.
Reaction:
Reflux: Heat to reflux (54°C) for 24–48 hours.
Pressure Method (Preferred): Heat in a sealed vessel at 90°C for 12 hours. The elevated temperature overcomes the steric hindrance at the N1 position.
Workup:
Evaporate excess ethyl formate and ethanol byproduct.
The residue is usually pure enough for recrystallization.
Part 3: Data Presentation & Characterization
Expected Analytical Data
Technique
Parameter
Expected Signal Characteristics
¹H NMR (CDCl₃)
Formyl Protons
Two distinct singlets (or split due to rotamers) at δ 8.0 – 8.2 ppm .
¹H NMR
Methyl Group
Doublet at δ 1.0 – 1.2 ppm .
¹H NMR
Ring Protons
Complex multiplets at δ 2.8 – 4.5 ppm (due to restricted rotation of amide bonds).
IR Spectroscopy
Carbonyl (C=O)
Strong stretch at 1660 – 1680 cm⁻¹ (Amide band).
MS (ESI)
[M+H]⁺
Peak at m/z 157.1 .
Purification Workflow
For pharmaceutical grade purity (>99%), vacuum distillation is difficult due to the high boiling point and potential decomposition. Column Chromatography or Recrystallization is recommended.
Solvent System: DCM:MeOH (95:5).
Recrystallization: Hot Ethyl Acetate/Hexane.
Part 4: References
Lynch, C. L., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives. Acta Poloniae Pharmaceutica.[6]
Bjerregaard-Trifunovic, A. (2016).[4] N-Formylation of amines using formic acid and acetic anhydride. Organic Syntheses.
Reddy, P. S., et al. (2012). Scalable synthesis of piperazine derivatives via transamidation. Journal of Chemical Sciences.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124052393.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery Professionals.
Application Area: Metal-Organic Framework (MOF) Synthesis, Post-Synthetic Modification (PSM), and Heterogeneous Catalysis.
Executive Summary & Strategic Importance
Metal-organic frameworks (MOFs) are a highly tunable subclass of coordination polymers constructed from metal nodes and multidentate organic linkers [2]. While aromatic polycarboxylates are the most ubiquitous linkers due to their rigid, predictable binding modes [2], the integration of aliphatic, nitrogen-containing heterocycles introduces unique flexibility, basicity, and distinct pore environments.
2-Methylpiperazine-1,4-dicarbaldehyde (2-MPDA) is traditionally recognized as a monomer for Covalent Organic Frameworks (COFs)[4]. However, its strategic application in MOF chemistry has rapidly expanded. This application note details two highly effective pathways for utilizing 2-MPDA in MOF engineering:
De Novo Synthesis via Precursor Oxidation: Converting 2-MPDA into a robust dicarboxylate linker to synthesize novel Zr-based MOFs.
Post-Synthetic Modification (PSM): Utilizing 2-MPDA as a covalent dialdehyde cross-linker to functionalize and stabilize amine-bearing MOFs (e.g., UiO-66-NH
) via imine condensation [1].
Physicochemical Profiling
Understanding the baseline properties of the precursor is critical for predicting its behavior in solvothermal environments and organic transformations.
Table 1: Physicochemical Properties of 2-Methylpiperazine-1,4-dicarbaldehyde
Property
Value / Description
CAS Number
75336-90-2
Molecular Formula
CHNO
Molecular Weight
156.18 g/mol
Structure Motif
Asymmetric piperazine ring with two formyl (amide) groups
Reactivity Profile
Susceptible to oxidation (to carboxylic acids) and condensation (with primary amines)
Storage Conditions
Sealed in dry, 2-8°C, inert atmosphere
Mechanistic Pathways & Causality
To design self-validating experimental systems, researchers must understand the causality behind each synthetic choice.
Pathway A: Oxidation to Dicarboxylate Linker (Direct Synthesis)
The Challenge: The formyl oxygen atoms of 2-MPDA are weak Lewis bases and cannot form hydrothermally stable coordination bonds with hard Lewis acidic metal nodes like Zr(IV) or Zn(II).
The Solution: 2-MPDA must be oxidized to 2-methylpiperazine-1,4-dicarboxylic acid (2-MPDC) .
Causality: Carboxylate groups provide the necessary charge and binding affinity to form robust metal-oxygen clusters. Furthermore, the asymmetric methyl group on the piperazine ring introduces steric hindrance. In reticular chemistry, breaking ligand symmetry is a proven strategy to prevent framework interpenetration, thereby maximizing the accessible surface area and pore volume of the resulting MOF [5].
Pathway B: Post-Synthetic Modification (PSM)
The Challenge: Synthesizing MOFs de novo with complex, reactive functional groups often leads to structural collapse or the formation of amorphous coordination polymers due to competitive binding during crystallization [1].
The Solution: Post-Synthetic Modification (PSM) circumvents this by modifying a pre-assembled, topologically stable framework [5].
Causality: By reacting 2-MPDA with the pendant primary amines of UiO-66-NH
, a Schiff-base (imine) condensation occurs. Because 2-MPDA is a dialdehyde, it acts as a covalent bridge, cross-linking adjacent defect sites or external particle surfaces. This hybrid MOF-COF cross-linking significantly enhances the framework's chemical stability against hydrolysis.
Mandatory Visualization: Synthesis Workflows
Workflow of 2-MPDA in MOF synthesis via direct oxidation and post-synthetic modification.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively verified before proceeding to the next step.
Protocol 1: Synthesis of 2-MPDC (Precursor Oxidation)
Dissolution: Dissolve 10 mmol of 2-MPDA in 50 mL of 1 M aqueous NaOH. Cool the solution to 0°C in an ice bath. (Causality: Alkaline conditions stabilize the intermediate, while the low temperature prevents over-oxidation or cleavage of the piperazine ring).
Oxidation: Slowly add 22 mmol of KMnO
in small portions over 1 hour under vigorous stirring.
Quenching & Filtration: Allow the reaction to warm to room temperature and stir for 12 hours. Filter the resulting brown MnO
precipitate through a Celite pad.
Precipitation: Acidify the clear filtrate with 2 M HCl to pH ~2. Collect the precipitated 2-MPDC via centrifugation, wash with cold water, and dry under vacuum at 60°C.
Self-Validation Check: Perform FTIR spectroscopy. The reaction is successful if the strong aldehyde C=O stretch (~1670 cm
) disappears, replaced by a broad carboxylic O-H stretch (2500–3000 cm) and a carboxylate C=O stretch (~1710 cm) [3].
Protocol 2: Solvothermal Synthesis of Zr-2-MPDC MOF
Precursor Mixing: In a 20 mL scintillation vial, dissolve 0.5 mmol of ZrCl
and 0.5 mmol of 2-MPDC in 10 mL of N,N-dimethylformamide (DMF).
Modulation: Add 1.5 mL of glacial acetic acid. (Causality: Acetic acid acts as a modulator, competing with the dicarboxylate linker for Zr coordination. This slows nucleation, promoting the growth of larger, highly crystalline MOF particles rather than amorphous powders).
Crystallization: Seal the vial and heat in an isothermal oven at 120°C for 24 hours. DMF thermal decomposition slowly releases dimethylamine, gradually deprotonating the linker to drive framework assembly.
Activation: Isolate the white powder via centrifugation. Wash sequentially with DMF (3 × 10 mL) and anhydrous methanol (3 × 10 mL) to remove unreacted precursors and trapped modulator. Activate under vacuum at 150°C for 12 hours.
Protocol 3: Covalent Cross-Linking of UiO-66-NH
(PSM)
Suspension: Disperse 100 mg of fully activated UiO-66-NH
in 15 mL of anhydrous ethanol via sonication for 10 minutes.
Reagent Addition: Add 0.2 mmol of 2-MPDA and 50 µL of glacial acetic acid to the suspension. (Causality: The acid acts as a catalyst for the imine condensation, protonating the aldehyde oxygen to make the carbonyl carbon more electrophilic).
Condensation: Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.
Purification: Recover the modified MOF by centrifugation. Wash extensively with ethanol and dichloromethane to remove any unreacted 2-MPDA.
Self-Validation Check: Utilize Solid-State
C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. Successful PSM is confirmed by the appearance of an imine carbon peak at ~160 ppm and the complete absence of the aldehyde carbon peak at ~190 ppm [1].
Quantitative Data Presentation
Table 2: Comparative Outcomes of 2-MPDA Utilization Pathways
Parameter
Pathway 1: Zr-2-MPDC (Direct)
Pathway 2: UiO-66-NH + 2-MPDA (PSM)
Linker State
Oxidized (Dicarboxylate)
Native (Dialdehyde)
Bonding Motif
Coordination (Zr-O)
Covalent Imine (C=N)
Typical Yield
65 - 75% (based on Zr)
> 90% (Functionalization yield)
BET Surface Area
~850 - 1,100 m/g
~950 m/g (Slight decrease from parent MOF)
Hydrothermal Stability
Moderate (Aliphatic linker)
High (Cross-linked network prevents hydrolysis)
Primary Application
Gas separation, Basic catalysis
Drug delivery, Enzyme immobilization
References
Cohen, S. M. "Post-synthetic methods for the functionalization of metal-organic frameworks." Chem. Rev. 112, 970 (2012). Available at:[Link]
Kant, R., & Maji, S. "Structural features of some Metal Organic Frameworks (MOFs) with Aromatic polycarboxylates and bis-(pyridylmethyl)-piperazine (bpmp) or bis-(pyridylformyl)-piperazine (bpfp) ligands." ResearchGate (2019). Available at: [Link]
"Facile synthesis of novel heterogenous Rh/COF catalyst and its application in tandem selective transfer hydrogenation and mono-methylation." Semantic Scholar. Available at: [Link]
"Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks." PMC. Available at:[Link]
Application
Application Note: Strategies for N-Formylation of Substituted Piperazines
Abstract & Scope The N-formyl piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a key structural motif in fluoroquinolone antibiotics (e.g., Ciprofloxacin), antifungal agents, and antihis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
The N-formyl piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a key structural motif in fluoroquinolone antibiotics (e.g., Ciprofloxacin), antifungal agents, and antihistamines. Furthermore, the formyl group acts as a robust protecting group for secondary amines, orthogonal to acid-labile groups like Boc.
This guide addresses the specific challenges of formylating substituted piperazines: regioselectivity (in C-substituted rings), solubility (polar nature of the scaffold), and atom economy . We present two industry-validated protocols: a "Green" Catalytic Method (Ammonium Formate) and a "Classic" Reactive Method (Mixed Anhydride), complete with decision matrices for method selection.
Mechanistic Insight & Regiochemistry
The Electrophilic Challenge
N-formylation relies on the nucleophilic attack of the piperazine secondary nitrogen onto an activated formyl donor. The choice of donor dictates the reaction rate and byproduct profile.
Mixed Anhydride (Acetic Formic Anhydride - AFA): Generates a highly electrophilic species in situ.
Ammonium Formate: Acts as a formyl donor via thermal decomposition, often releasing ammonia and formic acid in equilibrium, driving the reaction through transamidation-like pathways.
Regioselectivity in Unsymmetrical Piperazines
For 2-substituted piperazines (e.g., 2-methylpiperazine), regiocontrol is a Critical Quality Attribute (CQA).
N4-Selectivity: Steric hindrance at the C2 position generally protects the N1 amine, directing formylation to the less hindered N4 position under kinetic control.
Bis-formylation: A common impurity if stoichiometry is not strictly controlled (IPC monitoring required).
Mechanism Visualization
The following diagram illustrates the mechanistic pathway and the decision logic for regioselectivity.
Figure 1: Kinetic pathway favoring N4-formylation in 2-substituted piperazines. Note the risk of bis-formylation upon over-reaction.
Method Selection Guide
Choosing the right protocol is essential for yield and ease of purification.
Recommended for: Scale-up, acid-sensitive substrates, and operational simplicity.
Materials:
Substituted Piperazine (1.0 equiv)
Ammonium Formate (1.5 - 2.0 equiv)
Acetonitrile (ACN) or Toluene (5-10 volumes)
Step-by-Step Procedure:
Setup: Charge the piperazine derivative and Acetonitrile into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
Note: ACN is preferred for polarity; Toluene is used if azeotropic water removal is desired.
Addition: Add Ammonium Formate (1.5 equiv) in a single portion.
Reaction: Heat the mixture to reflux (approx. 82°C for ACN).
Observation: Evolution of ammonia gas will occur. Ensure proper ventilation.
IPC (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin) or LCMS after 4 hours.
Target: Disappearance of starting amine. If incomplete, add 0.5 equiv Ammonium Formate and reflux for 2 more hours.
Workup:
Scenario 1 (Precipitation): Upon cooling to RT, the ammonium salts and/or product may precipitate. Filter the solids. If the product is the solid, wash with cold ACN.
Scenario 2 (Soluble Product): Filter off excess ammonium formate. Concentrate the filtrate under reduced pressure. Dissolve residue in DCM, wash with small volume of water (to remove residual salts), dry over Na₂SO₄, and concentrate.
Base (optional): Triethylamine (1.0 equiv) if starting material is a salt (e.g., HCl salt).
Step-by-Step Procedure:
AFA Preparation (In-Situ):
Cool Acetic Anhydride (1.1 equiv) to 0°C in a dry flask under N₂.
Add Formic Acid (1.2 equiv) dropwise.
Warm to 50–60°C for 15 minutes, then cool back to 0°C.
Safety:CO gas is generated. Do not seal the vessel tightly; use a bubbler.
Substrate Addition:
Dissolve the piperazine in DCM (5 volumes). If using a piperazine salt, add Triethylamine (1.1 equiv) to free-base it first.
Add the piperazine solution dropwise to the cold AFA mixture at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Quench: Add ice-cold water or saturated NaHCO₃ solution carefully (effervescence expected).
Extraction:
Separate layers. Extract aqueous layer with DCM (2x).
Critical Step: Piperazine formamides can be water-soluble.[2] If yield is low, saturate the aqueous layer with NaCl (salting out) and extract with CHCl₃/Isopropanol (3:1).
Drying: Dry organic layer over MgSO₄ and concentrate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Product water solubility.
Use "Salting out" technique during extraction or switch to Method A (solvent-free workup).
Bis-formylation
Excess reagent or high temp.
Reduce equivalents to 1.05. Add reagent slowly at 0°C.
Incomplete Reaction
Steric hindrance (C2-subst).
Switch to Method B (AFA is more reactive). Increase time, not temp.
Sticky/Gummy Solid
Solvent trapping.
Triturate with Diethyl Ether or Hexane/EtOAc to induce crystallization.
Workflow Decision Matrix
Use this logic flow to determine the optimal experimental path for your specific substrate.
Figure 2: Decision Matrix for N-Formylation Protocol Selection.
References
Reddy, P. G., et al. (2000).[2][3] "A convenient method for the N-formylation of secondary amines and anilines using ammonium formate."[2] Tetrahedron Letters, 41(47), 9149-9151.[4]
Sheehan, J. C., & Yang, D. D. (1958). "The Use of N-Formylamino Acid Esters in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational reference for Mixed Anhydride method).
Gerack, C. J., & McElwee-White, L. (2014). "Formylation of Amines."[2][3][4][5][6][7][8][9][10] Molecules, 19(6), 7689-7713. (Comprehensive Review).
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (Standard text for N-formyl as a protecting group).
Application Note and Protocol: A Scalable Manufacturing Process for 2-Methylpiperazine-1,4-dicarbaldehyde
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-Methylpiperazine-1,4-dicarbaldehyde in Medicinal Chemistry The piperazine scaffold is a ubiquitous structural motif in...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Methylpiperazine-1,4-dicarbaldehyde in Medicinal Chemistry
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, such as improved aqueous solubility and bioavailability, to drug candidates.[2] The N,N'-disubstituted piperazine core, in particular, offers a versatile platform for the development of therapeutics targeting a diverse range of biological targets.
2-Methylpiperazine-1,4-dicarbaldehyde is a key synthetic intermediate, providing a foundational building block for the elaboration of more complex molecular architectures. The formyl groups serve as versatile handles for further chemical transformations, including reductive amination to introduce a variety of substituents, or as precursors for other functional groups. The presence of the methyl group on the piperazine ring can introduce chirality and influence the conformational rigidity of the final molecule, which can be critical for achieving high-affinity and selective binding to biological targets. This application note provides a detailed, scalable, and efficient protocol for the synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde, suitable for laboratory and pilot-plant scale production.
Synthetic Strategy: Efficient N,N'-Diformylation via Acetic Formic Anhydride
The selected synthetic route for the scalable production of 2-Methylpiperazine-1,4-dicarbaldehyde involves the N,N'-diformylation of 2-methylpiperazine. A highly effective and selective method for this transformation is the use of acetic formic anhydride (AFA) as the formylating agent.[3] AFA is a mixed anhydride that is more stable than formic anhydride and can be conveniently generated in situ from the reaction of formic acid and acetic anhydride.[3][4] This approach offers several advantages for large-scale synthesis, including high yields, mild reaction conditions, and excellent chemoselectivity, minimizing the formation of by-products.[3]
The formylation reaction proceeds through the nucleophilic attack of the secondary amine groups of 2-methylpiperazine on the highly electrophilic carbonyl carbon of the formyl group in acetic formic anhydride. The formyl group is sterically less hindered and more electrophilic than the acetyl group, which drives the selective transfer of the formyl moiety.[3][5]
Detailed Manufacturing Protocol
This protocol outlines the scalable synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde from 2-methylpiperazine.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Methylpiperazine
≥98%
e.g., Sigma-Aldrich, TCI
Starting material.
Formic Acid
≥95%
e.g., BASF, Sigma-Aldrich
Reagent for AFA formation.
Acetic Anhydride
≥98%
e.g., Eastman, Sigma-Aldrich
Reagent for AFA formation.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
e.g., Fisher Scientific, VWR
Reaction solvent.
Saturated Sodium Bicarbonate Solution
ACS Grade
Prepared in-house
For work-up.
Brine (Saturated NaCl Solution)
ACS Grade
Prepared in-house
For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
e.g., Sigma-Aldrich, EMD
Drying agent.
Diethyl Ether
ACS Grade
e.g., Fisher Scientific, VWR
For precipitation/crystallization.
Equipment
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
Inert atmosphere system (Nitrogen or Argon).
Cooling system (chiller or ice bath).
Heating mantle with temperature controller.
Rotary evaporator.
Standard laboratory glassware.
Filtration apparatus (Büchner funnel).
Vacuum oven.
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde.
Step-by-Step Protocol
Reactor Setup:
Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and an inlet for an inert atmosphere (nitrogen or argon).
Ensure all glassware is thoroughly dried to prevent premature decomposition of the acetic formic anhydride.
In Situ Preparation of Acetic Formic Anhydride (AFA):
In a separate, dry flask under an inert atmosphere, add formic acid (2.2 equivalents relative to 2-methylpiperazine).
Cool the formic acid to 0-5 °C using a chiller or an ice bath.
Slowly add acetic anhydride (2.2 equivalents) to the cooled formic acid with continuous stirring. The addition should be controlled to maintain the temperature below 10 °C.
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of acetic formic anhydride.
Formylation Reaction:
Charge the main reactor with 2-methylpiperazine (1.0 equivalent) and anhydrous dichloromethane (10 mL per gram of 2-methylpiperazine).
Stir the mixture until the 2-methylpiperazine is completely dissolved.
Cool the solution to 0-5 °C.
Slowly add the freshly prepared acetic formic anhydride solution from the addition funnel to the 2-methylpiperazine solution. Maintain the internal temperature between 0-5 °C during the addition.
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation:
Upon completion of the reaction, cool the mixture back to 0-5 °C.
Carefully quench the reaction by the slow addition of ice-cold water (5 mL per gram of 2-methylpiperazine).
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (pH 7-8). This step neutralizes any remaining acids.
Separate the organic layer and wash it with brine (2 x 5 mL per gram of 2-methylpiperazine).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
Purification:
Dissolve the crude product in a minimal amount of dichloromethane.
Slowly add diethyl ether with stirring until a precipitate forms.
Continue stirring for 30 minutes in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid with cold diethyl ether.
Dry the purified 2-Methylpiperazine-1,4-dicarbaldehyde in a vacuum oven at 40-50 °C to a constant weight.
Store in a cool, dry place, sealed in a dry environment at 2-8°C.[6]
Expected Spectroscopic Data:
¹H NMR: Peaks corresponding to the formyl protons, the methyl group, and the piperazine ring protons.
¹³C NMR: Resonances for the carbonyl carbons of the formyl groups, the methyl carbon, and the carbons of the piperazine ring.
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide functionality.
Safety and Handling Precautions
2-Methylpiperazine: This starting material is corrosive and can cause severe skin burns and eye damage. It is also flammable.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Formic Acid and Acetic Anhydride: Both reagents are corrosive and have strong, irritating odors. Handle with extreme care in a fume hood and wear appropriate PPE. The reaction to form acetic formic anhydride is exothermic and should be performed with adequate cooling.
Dichloromethane: This solvent is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use. An appropriate spill kit should be readily available.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde. The use of in situ generated acetic formic anhydride offers a reliable and efficient method for the N,N'-diformylation of 2-methylpiperazine, suitable for producing this valuable intermediate on a larger scale. The detailed step-by-step procedure, coupled with safety guidelines and characterization data, is intended to support researchers and drug development professionals in their synthetic endeavors.
References
BenchChem. (n.d.). 2-Methylpiperazine-1,4-dicarboxylic Acid | CAS 857188-26-2.
Santa Cruz Biotechnology. (n.d.). 2-Methylpiperazine.
BenchChem. (n.d.). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.
ResearchGate. (n.d.). Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. Retrieved from [Link]
European Patent Office. (2019, November 27). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - EP 3154955 B1. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of piperazine-1,4-dicarbaldehyde (CAS 4164-39-0). Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
BenchChem. (n.d.). 2-Methylpiperazine-1,4-dicarboxylic Acid | CAS 857188-26-2.
World Journal of Pharmaceutical Research. (2019, June 26). SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES. Retrieved from [Link]
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
Sciencemadness Discussion Board. (2020, November 6). Things to do with Ethyl Formate. Retrieved from [Link]
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
Google Patents. (n.d.). US3154552A - Methylation of piperazines.
Reddit. (2023, April 5). Formylation of Amines with Acetic Formic Anhydride. Retrieved from [Link]
PubMed. (2001, September 15). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]
Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
BenchChem. (n.d.). An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Derivatives and Analogues.
Google Patents. (n.d.). US2919275A - Purification of piperazine.
NIST. (n.d.). piperazine-1,4-dicarbaldehyde. Retrieved from [Link]
PubMed. (2023, April 15). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. Retrieved from [Link]
Technical Support Center: Synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde
Welcome to the technical support center for the synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction for the highest possible yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The recommended protocol is based on the N-formylation of secondary amines using formic acid with azeotropic water removal, a practical and high-yielding method.[1]
Recommended Core Protocol: Diformylation of 2-Methylpiperazine
This procedure is adapted from established methods for the N-formylation of secondary amines.[1][2]
Experimental Protocol:
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methylpiperazine (1.0 eq.), toluene (approx. 10 mL per gram of amine), and 85-90% aqueous formic acid (2.5-3.0 eq.).
Reaction: Heat the mixture to reflux (oil bath temperature of ~120-130 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane/methanol eluent) or LC-MS. The reaction is typically complete within 6-12 hours, once all starting material and mono-formylated intermediates are consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel. A gradient elution, starting with ethyl acetate and gradually increasing the polarity with methanol, is often effective.
Q1: My reaction resulted in a very low yield of the desired diformyl product, and I've mostly recovered the starting material. What went wrong?
Answer:
This issue typically points to incomplete conversion, which can be caused by several factors related to reaction equilibrium and kinetics.
Causality: The N-formylation of an amine with formic acid is a nucleophilic acyl substitution reaction. It is a reversible equilibrium process where water is a byproduct. According to Le Châtelier's principle, the efficient removal of water is critical to drive the reaction towards the product side.
Troubleshooting Steps:
Verify Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. The toluene should be vigorously refluxing, and you should observe the collection of an aqueous layer in the trap. If no water is collecting, your reaction temperature may be too low.
Check Reagent Stoichiometry: While the theoretical requirement is 2.0 equivalents of formic acid, using a slight excess (2.5-3.0 eq.) can help shift the equilibrium and compensate for any reagent volatility.
Extend Reaction Time: The second formylation at the more sterically hindered nitrogen (N-1, adjacent to the methyl group) is significantly slower than the first formylation at N-4. If you stopped the reaction too early, you might have only formed the mono-formylated intermediate. Continue refluxing and monitor until the intermediate spot on the TLC plate disappears.
Q2: My final product is contaminated with a major byproduct that has a similar Rf value to my desired compound. How can I identify and eliminate it?
Answer:
The most likely byproduct in this synthesis is a mono-formylated intermediate, specifically 4-formyl-2-methylpiperazine . The nitrogen at the 4-position is less sterically hindered and more nucleophilic, making it react significantly faster than the nitrogen at the 1-position.
Causality: The methyl group on the piperazine ring exerts both steric hindrance and a mild electron-donating effect. The steric hindrance makes the N-1 nitrogen less accessible to the formylating agent. Furthermore, once the first formyl group is attached (likely at N-4), its electron-withdrawing nature deactivates the entire ring, making the second formylation at the already-hindered N-1 even more difficult.
Troubleshooting & Optimization:
Identification: The mono-formylated byproduct will have a different NMR spectrum and a lower mass in MS analysis compared to the desired product. Specifically, the N-H proton of the secondary amine will still be present in the 1H NMR spectrum.
Driving the Reaction to Completion: To minimize the formation of this intermediate, you must ensure the reaction goes to completion.
Increase Temperature: If using toluene (b.p. ~111°C) does not provide enough thermal energy, consider switching to a higher-boiling solvent like xylene (b.p. ~140°C). This can help overcome the activation energy for the second formylation.
Force the Equilibrium: Ensure water is rigorously removed. You can pre-dry the toluene over molecular sieves and ensure your glassware is oven-dried before starting.
Purification Strategy: Separating the di- and mono-substituted products can be challenging.
Column Chromatography: Use a long column and a shallow elution gradient (e.g., 0-10% methanol in dichloromethane or ethyl acetate) to improve separation.
Acid/Base Extraction (for mono-substituted only): The mono-formylated byproduct still contains a basic secondary amine and can be protonated. An acidic wash (e.g., with dilute HCl) could potentially extract it into the aqueous layer, although the amide functionality reduces its basicity. This method may not be highly efficient but can help in initial cleanup.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow to diagnose and solve common synthesis issues.
Frequently Asked Questions (FAQs)
Q3: Why use formic acid instead of other formylating agents like ethyl formate or the Vilsmeier-Haack reagent?
Answer:
While several reagents can achieve N-formylation, the formic acid/toluene reflux method offers the best balance of practicality, efficiency, and cost for this specific synthesis.
Formic Acid: It is inexpensive, readily available, and acts as both the formyl source and an acid catalyst. The reaction is driven to completion by the simple physical removal of water, avoiding the need for complex work-ups to remove coupling agents or byproducts.[1]
Ethyl Formate: This can also be used, but reactions often require higher temperatures or pressure and may not proceed to completion as easily, especially for the second, more difficult formylation step.
Vilsmeier-Haack Reagent (POCl₃/DMF): This is a very powerful formylating agent, but it is typically used for electron-rich aromatic rings.[3][4] With secondary amines, it can lead to the formation of complex intermediates and is often overkill for simple N-formylation, introducing more complex purification challenges.
Q4: What is the reaction mechanism for the formylation of 2-methylpiperazine with formic acid?
Answer:
The reaction proceeds through a nucleophilic acyl substitution mechanism.
Protonation (Activation): Formic acid protonates the carbonyl oxygen of another formic acid molecule, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The lone pair of electrons on one of the piperazine nitrogens (N-4 being the more reactive) attacks the activated carbonyl carbon.
Proton Transfer & Elimination: A series of proton transfers occurs, followed by the elimination of a water molecule to form the N-formyl piperazine. The process is then repeated at the second nitrogen atom (N-1) to yield the final dicarbaldehyde.
Reaction Mechanism Diagram
Caption: Mechanism of N-formylation using formic acid.
Q5: How can I confirm the structure of my final product and distinguish it from the mono-formylated byproduct using NMR?
Answer:
Proton (¹H) and Carbon (¹³C) NMR spectroscopy are essential tools for confirming your structure. The key is to look for symmetry (or lack thereof) and the disappearance of the N-H protons. Due to the restricted rotation around the amide C-N bond, you may observe broadened signals or even distinct sets of signals for different conformers at room temperature.[5]
Compound
Key ¹H NMR Features
Key ¹³C NMR Features
2-Methylpiperazine
- N-H protons (broad singlet, ~1-3 ppm).- Complex multiplet for the CH proton adjacent to the methyl group.- Multiple signals for the 5 ring CH₂ protons.
- 5 distinct carbon signals.
4-formyl-2-methylpiperazine
- One formyl proton (singlet, ~8.0-8.2 ppm).- One remaining N-H proton (broad singlet).- Signals for the piperazine ring will be shifted and potentially broadened.
- 6 distinct carbon signals plus one formyl carbonyl (~160-165 ppm).
2-Methylpiperazine-1,4-dicarbaldehyde
- Two distinct formyl protons (two singlets, ~8.0-8.3 ppm) due to the asymmetric nature of the molecule.- Absence of N-H signals. - Complex and likely broadened signals for the 6 piperazine ring protons.
- 6 distinct ring carbon signals.- Two distinct formyl carbonyl signals (~160-165 ppm).
Note on Conformers: The presence of two amide groups can lead to multiple stable conformers (rotamers), which may result in more complex NMR spectra than predicted above. Running the NMR at an elevated temperature can sometimes coalesce these signals into sharper, more easily interpretable peaks.
References
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An Efficient Process for the Synthesis of N,N′-Diphenylpiperazine and its Formylation. Advanced Materials Research. Available at: [Link]
Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Methylation of piperazines. Google Patents.
Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. Google Patents.
Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 661-662. Available at: [Link]
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]
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Prepn. method for n-formyl piperidine and homologs thereof. Google Patents.
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An Efficient Process for the Synthesis of N,N′-Diphenylpiperazine and its Formylation. Scientific.Net. Available at: [Link]
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Preparation of chiral 2-methylpiperazine. ResearchGate. Available at: [Link]
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Technical Support Center: Strategies for Preventing Aldehyde Oxidation in Piperazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and proactive strategies for a common yet critical challenge in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and proactive strategies for a common yet critical challenge in organic synthesis: the oxidation of aldehyde groups in piperazine derivatives. Piperazine-based molecules are a cornerstone in medicinal chemistry, and maintaining the integrity of the aldehyde functional group is paramount for successful downstream applications.[1][2][3][4] This document moves beyond simple protocols to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your lab.
Section 1: Understanding the Problem - FAQs about Aldehyde Oxidation
This section addresses the fundamental questions regarding the instability of aldehydes, particularly within the context of piperazine-containing molecules.
Q1: Why is the aldehyde group on my piperazine derivative so prone to oxidation?
The aldehyde functional group is inherently susceptible to oxidation due to the presence of a reactive C-H bond on the carbonyl carbon.[5][6][7] The primary culprit is atmospheric oxygen, which can initiate a free-radical chain reaction known as autoxidation.[6][8][9][10] This process is often accelerated by light and trace metal impurities.[10]
The piperazine moiety itself, being a basic amine, can potentially influence the electronic environment of the aldehyde, though the primary driver remains the inherent reactivity of the aldehyde group.[11] The key takeaway is that any handling of an aldehyde, especially one that is a valuable intermediate, must assume that oxidation is a constant risk.
Objective: To protect an aldehyde as a cyclic acetal to prevent its reaction under basic or nucleophilic conditions.
Materials:
Aldehyde-piperazine derivative
Ethylene glycol (1.5 - 2 equivalents)
Toluene or Dichloromethane (DCM)
Catalytic amount of p-toluenesulfonic acid (p-TsOH) or other acid catalyst
Dean-Stark apparatus (if using toluene) or molecular sieves (if using DCM)
Procedure:
Dissolve the aldehyde in toluene in a round-bottom flask equipped with a Dean-Stark trap and condenser.
Add ethylene glycol and a catalytic amount of p-TsOH.
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
Monitor the reaction by TLC until the starting aldehyde spot has been completely consumed.
Cool the reaction to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the protected acetal.
Verification:
¹H NMR: Disappearance of the aldehyde proton signal (~9-10 ppm) and appearance of a new acetal proton signal (a triplet, ~5.5-6.0 ppm) and signals for the ethylene glycol bridge (~3.5-4.5 ppm).
IR Spectroscopy: Disappearance of the strong C=O stretch of the aldehyde (~1700 cm⁻¹).
Section 4: Purification of Partially Oxidized Aldehydes
If oxidation has already occurred, it is often possible to rescue the desired aldehyde from its carboxylic acid byproduct.
Q: How can I separate the desired aldehyde from the carboxylic acid byproduct?
The most straightforward method is an acid-base liquid-liquid extraction. The carboxylic acid is acidic and can be deprotonated to form a water-soluble carboxylate salt, while the aldehyde remains in the organic layer.
[12]
Experimental Protocol: Extractive Purification of an Aldehyde
Objective: To remove a carboxylic acid impurity from an aldehyde sample.
Dissolve the crude mixture in an appropriate organic solvent in a separatory funnel.
Add an equal volume of saturated NaHCO3 solution. Stopper the funnel and shake gently at first to release CO2 gas, venting frequently. Then, shake vigorously for 1-2 minutes.
Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will move into the aqueous (bottom) layer.
Drain the aqueous layer.
Repeat the wash with NaHCO3 solution one or two more times to ensure complete removal of the acid.
Wash the organic layer with water, then with brine to aid in the removal of dissolved water.
Drain the organic layer into a flask, dry with anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the purified aldehyde.
Verification: A TLC of the purified organic layer should show the absence of the polar carboxylic acid spot.
Section 5: Decision-Making Flowchart
Use this flowchart to determine the best strategy for your specific situation.
Diagram 3: Strategy Selection Flowchart
A guide to choosing the appropriate method to prevent or remedy aldehyde oxidation.
20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
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(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]
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19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]
Technical Support Center: Strategies for Removing Unreacted 2-Methylpiperazine
Welcome to the technical support center for the purification of reaction mixtures containing 2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of reaction mixtures containing 2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted 2-methylpiperazine from your target compounds. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Understanding the Challenge: Physicochemical Properties of 2-Methylpiperazine
2-Methylpiperazine is a cyclic diamine commonly used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its removal from a reaction mixture can be challenging due to its specific physicochemical properties. A clear understanding of these properties is the first step in designing an effective purification strategy.
It readily absorbs moisture from the air, which can affect its physical state and reactivity.
Troubleshooting Common Purification Issues
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My target compound is neutral. What is the most straightforward method to remove 2-methylpiperazine?
A1: For neutral target compounds, an acid-base extraction is the most direct and efficient method.[4][5] By washing the organic reaction mixture with an acidic aqueous solution (e.g., 1M HCl), the basic 2-methylpiperazine will be protonated to form a water-soluble salt, which will then partition into the aqueous layer.[6][7] The neutral target compound will remain in the organic layer.
Q2: I'm observing a persistent emulsion during my acid-base extraction. How can I resolve this?
A2: Emulsion formation is a common problem when working with amines.[8] Here are several strategies to break an emulsion:
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break up the emulsion.
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes disrupt the emulsion.
Patience: Allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
Centrifugation: If the volume is manageable, centrifugation is a very effective method for separating the layers.
Q3: My target compound is also basic. How can I separate it from 2-methylpiperazine?
A3: When both your target compound and 2-methylpiperazine are basic, an acid-base extraction is not selective. In this scenario, other purification techniques must be employed:
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[9] For basic compounds like 2-methylpiperazine, using a modified stationary phase or mobile phase is often necessary to prevent peak tailing and poor separation.[10][11]
Distillation: If there is a significant difference in the boiling points of your target compound and 2-methylpiperazine (153.2 °C), distillation can be effective.[3] Vacuum distillation is recommended for high-boiling or thermally sensitive compounds.
Crystallization: If your target compound is a solid, recrystallization can be an excellent purification method.[12][13] The key is to find a solvent system where the solubility of your target compound and 2-methylpiperazine differ significantly with temperature.[14][15]
Q4: I'm having trouble with column chromatography; my compound seems to be sticking to the silica gel.
A4: The acidic nature of silica gel can cause strong interactions with basic compounds like amines, leading to poor separation and recovery.[10] To mitigate this, you can:
Use a mobile phase modifier: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel.[16]
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel, which are more suitable for the purification of basic compounds.[9][11]
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Acid-Base Extraction for Neutral Compounds
This protocol is designed for the removal of 2-methylpiperazine from a reaction mixture where the desired product is a neutral organic compound.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Procedure:
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether.[4]
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size.
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[5]
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting periodically.
Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The protonated 2-methylpiperazine salt will be in the aqueous layer.[6]
Drain: Carefully drain the lower aqueous layer.
Repeat: Repeat the acid wash (steps 3-6) two more times to ensure complete removal of the 2-methylpiperazine.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.[17]
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.[18] Swirl the flask until the drying agent no longer clumps together.
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified neutral product.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol is suitable for separating 2-methylpiperazine from a basic target compound.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Procedure:
Column Preparation: Pack a glass column with silica gel as a slurry in the initial mobile phase.
Mobile Phase Preparation: Prepare an appropriate mobile phase, determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of ethyl acetate and hexanes. Add 0.1-1% triethylamine to the mobile phase to prevent tailing of the basic compounds.[16]
Equilibration: Run several column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase. If the crude product is not very soluble, it can be adsorbed onto a small amount of silica gel.[16]
Loading: Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. If necessary, a solvent gradient can be employed by gradually increasing the polarity of the mobile phase.
Monitoring: Monitor the collected fractions using TLC to identify which fractions contain the desired product.
Combine Fractions: Combine the fractions that contain the pure target compound.
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Advanced Strategies and Considerations
Salt Formation and Recrystallization: For some applications, it may be advantageous to intentionally form a salt of 2-methylpiperazine to facilitate its removal. For instance, the formation of the diacetate salt of piperazine in acetone has been used for its purification.[19] A similar strategy could be adapted for 2-methylpiperazine. The formation of diastereomeric salts with a chiral acid, such as tartaric acid, is a common method for the resolution of racemic 2-methylpiperazine and could also be leveraged for purification.[20]
Extractive Distillation: In industrial settings, extractive distillation with a high-boiling solvent like ethylene glycol has been used to separate N-methylpiperazine from piperazine.[21] This technique could potentially be applied to mixtures containing 2-methylpiperazine.
Hydrate Formation: Piperazine is known to form a hexahydrate which can be selectively precipitated from aqueous solutions containing other amines by the addition of a water-insoluble alcohol.[22] This property might be explored for 2-methylpiperazine as well.
By understanding the chemical principles behind these purification techniques and carefully selecting the appropriate method based on the properties of your target compound, you can effectively and efficiently remove unreacted 2-methylpiperazine from your reaction mixtures.
References
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Google Patents. (n.d.). US2919275A - Purification of piperazine.
Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Confluence. (n.d.). What is an Acid and Base Extraction? - Engineering Ideas Clinic. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Piperazine, 2-methyl- (CAS 109-07-9). Retrieved from [Link]
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]
PubMed. (2024, July 5). Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry. Retrieved from [Link]
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
Storage conditions to prevent degradation of 2-Methylpiperazine-1,4-dicarbaldehyde
This guide serves as a specialized Technical Support Center for researchers working with 2-Methylpiperazine-1,4-dicarbaldehyde (CAS 75336-90-2) . The content below is structured to address the specific physicochemical vu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized Technical Support Center for researchers working with 2-Methylpiperazine-1,4-dicarbaldehyde (CAS 75336-90-2) .
The content below is structured to address the specific physicochemical vulnerabilities of this compound, moving beyond generic "store cool and dry" advice to explain the mechanism of degradation and how to arrest it.
Current Status: Operational | Topic: Stability & Storage Protocol
Technical Abstract & Compound Profile
User Query: Why does my sample degrade even in a refrigerator?
Scientist's Analysis:
To prevent degradation, one must understand the molecule's functional identity. While the nomenclature "dicarbaldehyde" suggests a standard aldehyde behavior (high oxidation risk), the structure is chemically a bis-formamide (two
-formyl groups attached to a piperazine ring).
Chemical Nuance: The carbonyl carbon is bonded to a nitrogen. This creates an amide-like resonance, making it less prone to air oxidation than a carbon-aldehyde (
) but significantly more susceptible to acid-catalyzed hydrolysis and hygroscopic destabilization .
Critical Failure Mode: Moisture absorption. Water attacks the carbonyl carbon, cleaving the formyl group and releasing formic acid. This creates an autocatalytic cycle where the released acid accelerates further degradation.
Physicochemical Data Table
Property
Specification
Critical Note
CAS Number
75336-90-2
Verify against CoA to ensure isomer purity.
Molecular Weight
156.19 g/mol
Functional Group
-Bis-formamide
Hydrolysis Risk: High
Hygroscopicity
Moderate to High
Absorbs atmospheric water rapidly.
Physical State
Solid / Viscous Semi-solid
Low melting point variants exist; slushiness indicates water uptake.
Master Storage Protocol (SOP-MPD-01)
Follow this self-validating protocol to maximize shelf-life.
Phase A: Environmental Control
The Golden Rule: Exclusion of moisture is more critical than exclusion of oxygen, though both are required.
Primary Containment (Inert Gas):
Action: Always backfill the headspace of the storage vial with dry Argon or Nitrogen after every use.
Reasoning: Argon is heavier than air and provides a superior blanket, preventing moisture-laden air from contacting the surface.
Temperature Regulation:
Setpoint:2°C to 8°C (Standard Refrigerator).
Warning: Do not freeze (-20°C) unless the container is hermetically sealed with a septum. Freeze-thaw cycles induce condensation inside the vial, which is fatal to this compound.
Secondary Containment (Desiccation):
Action: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel with indicator).
Validation: If the desiccant changes color, your secondary seal has failed.
Phase B: Handling & Aliquoting
Equilibration: Allow the vial to warm to room temperature before opening.
Why? Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the product.
Tooling: Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers, as formamides are excellent solvents.
Degradation Pathway Visualization
The following diagram illustrates the "Cascade of Failure" triggered by moisture. Note the generation of Formic Acid, which acts as a catalyst for further breakdown.
Caption: Figure 1. Autocatalytic hydrolysis pathway. Note how the byproduct (Formic Acid) accelerates the degradation of the remaining intact material.
Troubleshooting Guide & FAQs
Q1: My sample has turned from a solid into a yellow, viscous oil. Is it still usable?
Diagnosis: This is a classic sign of hygroscopic deliquescence followed by partial hydrolysis. The "oil" is likely a mixture of water, formic acid, and the deacetylated piperazine.
Action: Run a rapid NMR or LC-MS.
Check: Look for the disappearance of the formyl proton peak (~8.0-8.2 ppm in
H NMR).
Decision: If formyl purity is <90%, discard the lot . Purification is difficult due to the polarity of the degradation products.
Q2: Can I store this compound in a DMSO solution for screening libraries?
Analysis: Formamides are stable in neutral DMSO, but commercial DMSO often contains trace water.
Protocol: Yes, but you must use anhydrous DMSO (water content <50 ppm) and store the solution at -20°C under Argon.
Risk: Over time (months), trace water will hydrolyze the compound. Fresh preparation is always recommended.
Q3: The Safety Data Sheet (SDS) says "Keep away from oxidizers." Does this mean it is air-sensitive?
Clarification: While not "pyrophoric," the formyl group can slowly oxidize to a carbamate or cleave under high-oxygen stress. However, the primary "air sensitivity" warning in technical contexts usually refers to moisture sensitivity .
Verdict: Treat it as moisture-sensitive first, oxidation-sensitive second.
Q4: I need to heat the reaction to 80°C. Will the starting material survive?
Insight:
-Formyl groups are generally thermally stable up to ~100-120°C in neutral, non-aqueous media.
Warning: If your reaction solvent is wet or acidic (e.g., unneutralized HCl salts), the compound will de-formylate rapidly at 80°C. Ensure the reaction medium is strictly anhydrous.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826076: 2-Methylpiperazine-1,4-dicarbaldehyde. Retrieved from [Link]
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: Product Types and Generation Rates.[1] (Analysis of N-formylpiperazine stability). Environmental Science & Technology. Retrieved from [Link]
Technical Support Center: Handling 2-Methylpiperazine-1,4-dicarbaldehyde (MPDA)
[1] Executive Summary: The "Wet Sponge" Effect 2-Methylpiperazine-1,4-dicarbaldehyde (MPDA) (CAS: 75336-90-2) is a critical building block for piperazine-based pharmacophores.[1] However, it is notoriously deliquescent ....
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Wet Sponge" Effect
2-Methylpiperazine-1,4-dicarbaldehyde (MPDA) (CAS: 75336-90-2) is a critical building block for piperazine-based pharmacophores.[1] However, it is notoriously deliquescent .[1] Users frequently report that the "white crystalline solid" they purchased turns into a "yellow viscous oil" within minutes of exposure to ambient air.
This guide is not just about keeping it dry; it is about process integrity . Moisture absorption in MPDA leads to three specific failures:
Stoichiometric Errors: Weighing "wet" MPDA introduces significant mass errors, under-loading the reagent in subsequent steps.
Hydrolysis Risk: Prolonged exposure to moisture, especially in slightly acidic environments, can hydrolyze the
-formyl groups, reverting the molecule to 2-methylpiperazine.[1]
Handling Difficulties: The material becomes sticky, adhering to spatulas and weighing boats, leading to yield loss.
Diagnostic Hub: Is My Batch Compromised?
Before attempting a reaction, assess the state of your material.
Observation
Diagnosis
Action Required
Free-flowing white powder
Optimal State
Use immediately.[1][2] Handle in glovebox or under Ar cone.
Clumped/Sticky solid
Surface Hydration
STOP. Do not weigh directly.[1] Perform Rescue Protocol A (Vacuum Drying).
Yellow Viscous Oil
Deliquescence (Saturation)
CRITICAL. Material has absorbed >10% w/w water.[1] Perform Rescue Protocol B (Azeotropic Drying).
Strong Amine Odor
Hydrolysis Degradation
DISCARD. The formyl groups have cleaved. Purification is more costly than replacement.[1]
Rescue Protocols: Recovering "Wet" MPDA
If your material has turned to oil or sticky clumps, do not use it directly.[1] You must reset its physical state.[1]
Protocol A: Mild Vacuum Drying (For Clumping)
Best for: Minor moisture exposure where the solid form is retained.
Place the open vial of MPDA inside a desiccator containing fresh Phosphorus Pentoxide (
) or activated molecular sieves (4Å).
Apply high vacuum (< 1 mbar) for 4–6 hours at room temperature.
Validation: The material should return to a free-flowing powder.
Best for: Material that has turned into a goo/oil due to heavy moisture absorption.
Theory: Water forms a low-boiling azeotrope with toluene, allowing you to "carry" the water out at temperatures below the decomposition point of the MPDA.
Step-by-Step:
Dissolution: Dissolve the "wet" oily MPDA in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of MPDA).
Phase Separation (Optional): If there is a visible water layer (rare, usually it's a hydrate), dry the DCM layer over anhydrous
for 10 minutes.[1] Filter into a round-bottom flask.
The Chase: Add anhydrous Toluene (approx. equal volume to the DCM).
Evaporation: Concentrate on a rotary evaporator.
Bath Temp: 40°C.
Pressure:[1][3][4] Ramp down slowly to prevent bumping.[1]
Mechanism:[1][3][5] The DCM evaporates first, leaving a Toluene/MPDA/Water mixture. As Toluene evaporates, it co-distills the water.
Final Polish: Once a solid residue appears, place the flask on a high-vacuum manifold (< 0.5 mbar) for 2 hours to remove trace toluene.
Analytical Troubleshooting: The NMR "Impurity" Myth
User Question: "I just dried my MPDA, but the
H NMR shows split peaks and broad signals. Is it impure?"
Scientist Answer: Likely NO .[1] You are observing Rotamerism , not impurity.
The Science:
The
-formyl bond () has partial double-bond character due to resonance.[1] This restricts rotation, creating distinct cis and trans conformers (rotamers) on the NMR timescale. Since MPDA has two formyl groups and a chiral center (2-methyl), you will see a complex mixture of rotamers.[1]
Visualizing the Rotamer Challenge:
Figure 1: The rotameric complexity of MPDA in NMR spectroscopy.
Validation Experiment:
To confirm purity, run a High-Temperature NMR (e.g., in DMSO-
Outcome: The thermal energy will overcome the rotational barrier. The split peaks should coalesce into sharp, single averages. If they remain split at 100°C, then you have impurities.[1]
The "Dry-Chain" Workflow: From Storage to Reaction
To maintain the integrity of MPDA, you must treat it like an organometallic reagent, despite it being an organic amide.[1]
Figure 2: The "Dry-Chain" lifecycle for handling hygroscopic intermediates.
Critical Step: Warming Up
Never open a cold bottle of MPDA directly in the lab air. The temperature differential will cause immediate condensation of atmospheric moisture onto the solid (like a cold soda can).
Rule: Allow the closed container to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
Frequently Asked Questions (FAQ)
Q: Can I use MPDA if it has turned slightly yellow?A: Yes. The yellow color is often a trace oxidation of surface amines or minor impurities that do not affect the bulk stoichiometry. If the NMR (checked via high-temp method) is clean, the color is cosmetic.
Q: Why not just use the hydrochloride salt?A: MPDA is a dicarbaldehyde (amide). Amides do not form stable salts with acids in the same way amines do; strong acid will protonate the oxygen but also catalyze hydrolysis, stripping off the formyl groups. You must handle it as the neutral species.
Q: I need to weigh exactly 5.00 mg. How do I do this without it turning to oil on the balance?A: Do not weigh it slowly on an open balance.
Difference Weighing: Tare a closed vial containing MPDA.[1] Quickly transfer an approximate amount to your reaction flask.[1] Close the vial and weigh it again. Calculate the added mass by difference (
Stock Solution: Dissolve 1.0 g of dried MPDA in 10 mL of anhydrous DMSO or DMF. Store this stock solution over molecular sieves. Dispense volumetrically.
References
Handling of Hygroscopic Pharmaceuticals:
Waterman, K. C., & Adami, R. C. (2005).[1] Accelerated aging: Prediction of chemical stability of pharmaceuticals.[1] International Journal of Pharmaceutics, 293(1-2), 101–125.[1]
Rotamerism in N-Formyl Species:
Wiberg, K. B., et al. (1987).[1] Barriers to rotation adjacent to double bonds.[1] 3. The C-N bond in amides. Journal of the American Chemical Society, 109(5), 1353–1363.[1]
Azeotropic Drying Methodologies:
Burfield, D. R., & Smithers, R. H. (1983).[1] Desiccant efficiency in solvent drying.[1] 3. Dipolar aprotic solvents.[1] Journal of Organic Chemistry, 48(14), 2420–2422.[1]
Synthesis and Properties of Piperazine Derivatives:
ChemScene. (n.d.). 2-Methylpiperazine-1,4-dicarbaldehyde Product Data.
Solving solubility issues of 2-Methylpiperazine-1,4-dicarbaldehyde in water
Welcome to the Technical Support Center for 2-Methylpiperazine-1,4-dicarbaldehyde (CAS: 75336-90-2). As a highly polar diformyl heterocyclic compound, it is frequently used in drug development and custom synthesis[1]. Ho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Methylpiperazine-1,4-dicarbaldehyde (CAS: 75336-90-2). As a highly polar diformyl heterocyclic compound, it is frequently used in drug development and custom synthesis[1]. However, its unique physicochemical properties often lead to handling errors, perceived "insolubility," and degradation in aqueous media.
This guide is engineered for researchers and formulation scientists. It bypasses generic advice to address the exact thermodynamic and kinetic realities of working with this specific formamide derivative.
Part 1: Physicochemical Profiling
To solve solubility issues, we must first understand the molecule's fundamental properties. 2-Methylpiperazine-1,4-dicarbaldehyde is an N,N'-diformyl compound. The formyl groups act as strong hydrogen bond acceptors, while the piperazine ring provides a rigid structural backbone.
Table 1: Key Chemical Properties & Formulation Implications
Property
Value
Scientific Implication for Formulation
CAS Number
75336-90-2
Primary identifier for sourcing and documentation[1].
Molecular Weight
156.19 g/mol
Small molecule; rapid diffusion in aqueous buffers[1].
XLogP3
-0.1
Highly hydrophilic. Partitioning strongly favors the aqueous phase over lipids[2].
Topological Polar Surface Area
40.6 Ų
Excellent aqueous compatibility, but highly prone to hydration and hydrogen-bonding[2].
Hildebrand Solubility Parameter
~31.5 MPa^½
Indicates theoretical miscibility in water and highly polar aprotic solvents (e.g., DMSO)[3],[4].
Part 2: Troubleshooting Guide & FAQs
Q1: The powder clumps and refuses to dissolve in cold water or PBS. Is it insoluble?
No, it is highly soluble, but it faces a kinetic barrier.
Because its Hildebrand solubility parameter (~31.5 MPa^½) closely aligns with water, the thermodynamic solubility of 2-Methylpiperazine-1,4-dicarbaldehyde is exceptionally high[3],[4]. The issue is kinetic. The solid crystalline lattice requires activation energy to break apart. When added to cold water, the surface molecules hydrate rapidly, forming a localized viscous gel layer that prevents water from penetrating the core of the powder clump.
The Fix: Do not use cold buffers. Use room-temperature or slightly warmed water (30°C) and apply sonication to physically disrupt the hydration layer.
Q2: I successfully dissolved it, but after leaving the stock solution overnight, the pH dropped and my assay failed. Why?
You are observing formamide hydrolysis.
Like all formamides, the N-formyl groups on this molecule are susceptible to neutral, acid-, or base-catalyzed hydrolysis in water. According to ab initio calculations and kinetic studies, formamide hydrolysis proceeds via a water-assisted mechanism where the carbonyl group hydrates to form a transient diol intermediate[5]. This is followed by a proton transfer that cleaves the C-N bond, releasing formic acid and the free amine (2-methylpiperazine)[5]. The release of formic acid causes the observed pH drop, which can subsequently protonate the amine and alter the ionic strength of your assay.
The Fix: Aqueous stocks must be prepared fresh or flash-frozen at -80°C immediately after preparation. Never store aqueous solutions at 4°C or room temperature for extended periods.
Q3: Can I use a co-solvent to create a highly concentrated master stock (e.g., 1 M)?
Yes, anhydrous DMSO is the optimal choice.
Because the molecule lacks hydrogen bond donors but has strong hydrogen bond acceptors (TPSA = 40.6 Ų)[2], it dissolves instantaneously in polar aprotic solvents. DMSO prevents the hydrolytic degradation described above because it excludes water, stabilizing the formyl groups indefinitely when stored at -20°C.
Part 3: Verified Experimental Protocols
To ensure reproducibility, follow these self-validating protocols. The causality behind each step is designed to mitigate the kinetic and hydrolytic issues discussed above.
Protocol A: Preparation of a 100 mM Aqueous Working Solution
Use this protocol when organic co-solvents (like DMSO) are strictly prohibited in your downstream biological assay.
Weighing: Weigh 15.62 mg of 2-Methylpiperazine-1,4-dicarbaldehyde powder into a sterile glass vial.
Initial Solvation: Add 800 µL of room-temperature (20–25°C) ultrapure water (18.2 MΩ·cm). Do not use buffered saline (PBS) for the initial dissolution, as high ionic strength can exacerbate clumping (salting-out effect).
Kinetic Activation: Place the vial in an ultrasonic water bath set to 30°C for 5–10 minutes. The mild heat and cavitation will overcome the crystal lattice energy without providing enough thermal energy to significantly accelerate hydrolysis.
Volume Adjustment: Once the solution is completely clear, add water to a final volume of 1.0 mL.
Validation (Self-Check): Measure the pH of a 10 µL drop. It should be neutral (~7.0). If the pH is < 5.5, the powder has already begun hydrolyzing and should be discarded.
Storage: Use immediately. If storage is required, aliquot into single-use tubes and flash-freeze in liquid nitrogen before transferring to -80°C.
Protocol B: Preparation of a 1 M DMSO Master Stock
Use this protocol for long-term storage and high-throughput screening.
Weighing: Weigh 156.19 mg of the compound into a sterile, amber microcentrifuge tube.
Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).
Agitation: Vortex vigorously for 30 seconds. The compound will dissolve rapidly due to matching cohesive energy densities.
Storage: Store at -20°C in a desiccator. The absence of water completely halts the diol-intermediate hydrolysis pathway[5].
Part 4: Mechanistic & Workflow Visualizations
To further clarify the handling and degradation pathways, refer to the following system diagrams.
Optimal Workflow for Stock Preparation
This workflow illustrates the decision tree for avoiding kinetic insolubility and hydrolytic degradation.
Fig 1: Step-by-step workflow for the preparation and stabilization of stock solutions.
Hydrolytic Degradation Pathway in Aqueous Media
This diagram maps the chemical breakdown of the compound if left in water at room temperature, explaining the observed pH drop.
Fig 2: Mechanism of formamide hydrolysis leading to formic acid release and efficacy loss.
Gorb, L., Asensio, A., Tuñón, I., & Ruiz-López, M. F. (2005). "The mechanism of formamide hydrolysis in water from ab initio calculations and simulations." Chemistry - A European Journal, 11(22), 6743-6753. Available at:[Link]
Zeng et al. "Solubility Parameters." Principles of Polymer Systems / Scribd. Available at: [Link]
US Patent 7053253B1. "Process for purifying hexafluoropropene dimers." (Cites Hildebrand solubility parameters for diformylpiperazines).
A Researcher's Guide to the ¹H NMR Chemical Shifts of 2-Methylpiperazine-1,4-dicarbaldehyde: A Comparative Analysis
In the landscape of medicinal chemistry and organic synthesis, the piperazine scaffold is a privileged structure, integral to a vast array of pharmacologically active compounds.[1] The functionalization of this core, for...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and organic synthesis, the piperazine scaffold is a privileged structure, integral to a vast array of pharmacologically active compounds.[1] The functionalization of this core, for instance, by introducing formyl groups as seen in 2-Methylpiperazine-1,4-dicarbaldehyde, introduces significant structural and electronic complexity. A precise understanding of this complexity is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, and this guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Methylpiperazine-1,4-dicarbaldehyde, comparing it with a key structural analog to illuminate the nuances of its spectral features.
The most striking feature of the ¹H NMR spectrum of N-acylated piperazines is the phenomenon of rotational isomerism, or rotamers.[2] Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the co-existence of distinct cis and trans conformers in solution on the NMR timescale.[3] This results in a spectrum that appears more complex than a simple static structure would suggest, often showing doubled or broadened signals for protons near the amide groups.[2][4] This guide will dissect these features to provide a clear, experimentally grounded interpretation.
¹H NMR Spectral Analysis of 2-Methylpiperazine-1,4-dicarbaldehyde
The ¹H NMR spectrum of 2-Methylpiperazine-1,4-dicarbaldehyde is characterized by the presence of signals for the two N-formyl protons, the piperazine ring protons, and the C2-methyl group. The existence of multiple rotamers complicates the spectrum, leading to a set of signals for each major conformation present in the solution. For clarity, the assignments below pertain to the major species observed.
Proton Assignment
Chemical Shift (δ) ppm
Multiplicity
Integration
Key Structural Insights
Formyl Protons (N-CHO)
~8.1-8.3
Multiple singlets
2H
Strongly deshielded by the adjacent nitrogen and carbonyl oxygen. The presence of multiple signals in this region is a clear indicator of rotamers.
Ring Proton (H-2)
~4.0-4.5
Multiplet
1H
Deshielded due to its position adjacent to a nitrogen atom and the methyl group. Its chemical shift is sensitive to the orientation of the adjacent formyl group.
Ring Protons (H-3, H-5, H-6)
~2.8-3.9
Complex Multiplets
6H
These protons exist in a complex spin system, further complicated by the presence of rotamers and chair conformations of the piperazine ring.[2]
Methyl Protons (CH ₃)
~1.1-1.3
Doublet
3H
Coupled to the H-2 proton. Its upfield shift is typical for an alkyl group.
Note: The chemical shifts presented are typical ranges and can vary based on the solvent and concentration. The complexity due to rotamers means that at room temperature, many signals may be broad or appear as overlapping multiplets.
Comparative Analysis: The Impact of C2-Methylation
To fully appreciate the spectral features of 2-Methylpiperazine-1,4-dicarbaldehyde, a comparison with its parent compound, Piperazine-1,4-dicarbaldehyde, is instructive.[5][6]
Compound
Formyl Protons (δ ppm)
Ring Protons (δ ppm)
Key Difference & Rationale
Piperazine-1,4-dicarbaldehyde
~8.0-8.2
~3.5 (singlet or narrow multiplet)
Due to the molecule's symmetry, the four axial and four equatorial protons on the piperazine ring are chemically equivalent (or rapidly interconverting), leading to a much simpler spectrum with a single, often broad, signal for all eight ring protons.
2-Methylpiperazine-1,4-dicarbaldehyde
~8.1-8.3
~2.8-4.5 (multiple complex multiplets)
The introduction of the methyl group at the C2 position breaks the molecule's symmetry. This makes all piperazine ring protons chemically and magnetically inequivalent, resulting in a significantly more complex series of multiplets. The methyl group also introduces steric effects that can influence the preferred rotamer populations and the chair conformation of the ring.
This comparison underscores the diagnostic power of ¹H NMR. The stark difference in the complexity of the ring proton region allows for unambiguous confirmation of the presence or absence of the C2-methyl substituent.
Visualizing Proton Environments and Couplings
The following diagram illustrates the distinct proton environments in 2-Methylpiperazine-1,4-dicarbaldehyde. The labels correspond to the proton assignments discussed, and the arrows indicate key spin-spin couplings that are resolved in the spectrum (e.g., the coupling between H-2 and the C2-methyl protons).
Caption: Key proton groups in 2-Methylpiperazine-1,4-dicarbaldehyde.
Experimental Protocol for ¹H NMR Acquisition
This section provides a robust, self-validating protocol for obtaining high-quality ¹H NMR data for compounds like 2-Methylpiperazine-1,4-dicarbaldehyde.
Objective: To acquire a high-resolution ¹H NMR spectrum suitable for structural confirmation and conformational analysis.
Materials:
2-Methylpiperazine-1,4-dicarbaldehyde (5-10 mg)
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)[7]
High-quality 5 mm NMR tube
Volumetric pipette and bulb
Vortex mixer
Instrumentation:
NMR Spectrometer (400 MHz or higher recommended for better resolution)[8]
Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 2-Methylpiperazine-1,4-dicarbaldehyde directly into a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) using a volumetric pipette.
Cap the vial and vortex thoroughly until the sample is completely dissolved.
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
Instrument Setup & Shimming:
Insert the sample into the spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. The causality here is critical: an inhomogeneous field leads to broad, distorted peaks, obscuring fine details like coupling constants. A good shim is validated by a sharp, symmetrical solvent or TMS peak.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm, to ensure all signals from TMS (0 ppm) to potentially deshielded formyl protons (>8 ppm) are captured.
Number of Scans (NS): Acquire 16 or 32 scans. This improves the signal-to-noise ratio (S/N), which is proportional to the square root of NS.
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. This ensures that all protons have mostly returned to their equilibrium state before the next pulse, allowing for more accurate integration.
Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Reference the spectrum by setting the TMS peak to 0.00 ppm.[9] If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).[8]
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
Perform peak picking to identify the precise chemical shift of each signal.
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
References
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,4-Piperazinedicarboxaldehyde. PubChem. Retrieved from [Link]
MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
Kleinpeter, E., Sefkow, M., & Heydenreich, M. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41321–41334. [Link]
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]
Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2570–2579. [Link]
NIST. (n.d.). piperazine-1,4-dicarbaldehyde. NIST WebBook. Retrieved from [Link]
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
ResearchGate. (2019). Calculated and experimental NMR chemical shifts of 2. Retrieved from [Link]
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Journal of Engineering Sciences and Innovation. (2021). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]
MDPI. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions. Retrieved from [Link]
National Center for Biotechnology Information. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Retrieved from [Link]
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
Magnetic Resonance. (2021). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Retrieved from [Link]
National Center for Biotechnology Information. (2010). (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II). Retrieved from [Link]
MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
Western Sydney University. (n.d.). Synthetic and Conformational Studies of Hexahydropyrimidines and Related Compounds. Retrieved from [Link]
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Methylpiperazine-1,4-dicarbaldehyde
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[2][3] Understanding the mass spectrometric behavior of its derivatives is therefore essential for modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[2][3] Understanding the mass spectrometric behavior of its derivatives is therefore essential for modern drug discovery and quality control. This guide will explain the causal mechanisms behind the most probable fragmentation pathways under Electron Ionization (EI), providing a robust framework for interpreting experimental data.
Core Fragmentation Principles: A Mechanistic Overview
Electron Ionization (EI) at a standard energy of 70 eV is a "hard" ionization technique that imparts significant internal energy into the analyte molecule.[4] This energy excess leads to extensive and reproducible fragmentation, creating a unique fingerprint for the compound. The fragmentation of the 2-Methylpiperazine-1,4-dicarbaldehyde molecular ion (M⁺˙ at m/z 156) is predicted to be governed by three primary factors:
Charge Localization: The initial positive charge is most likely to reside on one of the two nitrogen atoms, as they are the most basic sites in the molecule.
Radical Site Initiation: The radical site on the molecular ion will initiate bond cleavages.
Formation of Stable Fragments: Fragmentation pathways that lead to the formation of stable carbocations, radicals, and neutral molecules are highly favored.[5]
The fragmentation will be a competition between cleavages initiated at the N-formyl groups, the C-methyl group, and within the piperazine ring itself.
Proposed Fragmentation Pathways
Based on the analysis of related piperazine derivatives and general fragmentation rules, we can predict several high-probability fragmentation pathways.[6][7][8]
Pathway A: Cleavage of N-Formyl Groups
The bonds between the nitrogen atoms and the formyl groups (CHO) are susceptible to cleavage. This can occur in two primary ways:
Loss of a Formyl Radical (•CHO): This is a common fragmentation for aldehydes and N-formyl compounds, resulting in the loss of 29 mass units.[8][9] Cleavage at either N1 or N4 would lead to a significant fragment ion at m/z 127 .
Loss of Carbon Monoxide (CO): Following a rearrangement, the molecule can lose a neutral CO molecule (28 Da). This is often preceded by an alpha-cleavage.
Pathway B: Alpha-Cleavage at the 2-Methyl Group
Alpha-cleavage is a dominant fragmentation pathway for amines and alkyl-substituted rings.[8] The bond between the C2 carbon and the methyl group can break, leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in a stable, resonance-delocalized ion at m/z 141 .
Pathway C: Piperazine Ring Cleavage
The piperazine ring itself is prone to fragmentation, a characteristic feature of this class of compounds.[2][6][10] This process typically involves the cleavage of two C-N or C-C bonds within the ring, leading to the expulsion of a neutral molecule like ethene or a substituted equivalent. A key diagnostic fragmentation for the piperazine core often leads to fragments around m/z 56-70 , depending on the substitution pattern. For this molecule, a retro-Diels-Alder (RDA) type fragmentation is plausible, though less common than in unsaturated rings. More likely is a complex ring-opening followed by subsequent cleavages. The presence of a fragment at m/z 70 , corresponding to the [C₃H₈N₂]⁺˙ radical cation from a cleaved methyl-piperazine ring fragment, is anticipated.
The relationships between these primary fragmentation events are visualized below.
Caption: Primary fragmentation pathways from the molecular ion (m/z 156).
Further fragmentation of the primary ions is expected. For example, the m/z 127 ion can subsequently lose the second formyl group or undergo ring cleavage.
Caption: Predicted secondary fragmentation of the m/z 127 ion.
Comparative Data Summary
To provide a clear predictive guide, the table below summarizes the most likely observable ions, their mass-to-charge ratio (m/z), proposed elemental composition, and the originating fragmentation pathway. This table should be used as a reference when interpreting an experimentally acquired spectrum.
m/z
Proposed Composition
Proposed Structure/Origin
Supporting Rationale & Comparison
156
C₇H₁₂N₂O₂
Molecular Ion [M]⁺˙
The parent ion of the intact molecule. Its intensity may be low due to extensive fragmentation.
141
C₆H₉N₂O₂
[M - •CH₃]⁺
Loss of the methyl group via alpha-cleavage. A common pathway for alkyl-substituted heterocycles.[5]
127
C₆H₁₁N₂O
[M - •CHO]⁺
Loss of a formyl radical from one of the N-carbaldehyde groups. Characteristic of aldehydes.[8][9]
99
C₅H₉N₂
[M - CHO - CO]⁺
Subsequent loss of carbon monoxide from the m/z 127 fragment.
98
C₅H₈N₂
[M - 2x CHO]⁺˙
Loss of both formyl groups, leaving the 2-methylpiperazine radical cation. Compare to NIST spectrum of 2-methylpiperazine (base peak m/z 56, M+ at m/z 100).[11]
70
C₃H₈N₂
Piperazine Ring Fragment
Result of ring cleavage. A common fragment in many piperazine derivatives.[6]
56
C₃H₆N
[CH₃-CH=N⁺H-CH₂]
A highly stable fragment ion resulting from the cleavage of the piperazine ring. This is the base peak in the EI spectrum of 2-methylpiperazine.[11] Its presence would be a strong indicator of the core structure.
29
CHO
[CHO]⁺
The formyl cation itself. Often observed in molecules containing aldehyde functionalities.[9]
Recommended Experimental Protocol: GC-MS Analysis
To validate these predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed to ensure sample integrity and generate a reproducible EI spectrum for library matching and structural confirmation.[2]
1. Sample Preparation:
Dissolve 1 mg of 2-Methylpiperazine-1,4-dicarbaldehyde in 1 mL of a volatile solvent such as Methanol, Acetonitrile, or Dichloromethane.
Vortex the solution until the sample is fully dissolved.
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrument Setup:
Injector:
Mode: Splitless (for higher sensitivity with dilute samples) or Split (e.g., 20:1 for more concentrated samples).
Temperature: 250 °C.
Injection Volume: 1 µL.
GC Column:
Type: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium, at a constant flow rate of 1.0-1.2 mL/min.
Oven Temperature Program:
Initial Temperature: 70 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 15 °C/min.
Final Hold: Hold at 280 °C for 5 minutes.
MS Detector:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40 - 400.
Scan Rate: >2 scans/second.
3. Data Analysis:
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby region of the chromatogram.
Compare the experimental fragmentation pattern with the predicted ions in the table above.
Search the spectrum against commercial mass spectral libraries (e.g., NIST, Wiley) to identify known compounds or analogues.
This self-validating protocol ensures that the acquired data is of high quality. The use of a standard 5% phenyl column and a typical temperature program provides robust separation, while standard EI conditions ensure the fragmentation pattern is consistent and comparable to library data.[2]
Caption: Recommended workflow for experimental validation.
Conclusion
While awaiting experimental verification, this guide provides a scientifically grounded prediction of the mass spectrometry fragmentation pattern of 2-Methylpiperazine-1,4-dicarbaldehyde. The key predicted fragments include the molecular ion at m/z 156 , and significant fragment ions at m/z 141 (loss of •CH₃), m/z 127 (loss of •CHO), and characteristic piperazine ring fragments at m/z 70 and m/z 56 . The presence of the m/z 56 ion, in particular, would serve as a strong confirmation of the 2-methylpiperazine core structure. By combining this predictive guide with the provided experimental protocol, researchers can confidently approach the structural elucidation of this and related compounds.
References
Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Bonomo, M. G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
Stewart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
Synthesis and characterization of some 2-quinonyl piperazine derivatives. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
NIST. (n.d.). Piperazine, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 27, 2026. [Link]
Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. [Link]
Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). (n.d.). ResearchGate. [Link]
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
PubChem. (n.d.). 2-Methylpiperazine. In PubChem Compound Database. Retrieved February 27, 2026. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. [Link]
Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
Chojnacka, K., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Il Farmaco. [Link]
Brown, D. (n.d.). Mass spectrum of 2-methylpropanal. Doc Brown's Chemistry. [Link]
NIST. (n.d.). piperazine-1,4-dicarbaldehyde. In NIST Chemistry WebBook. Retrieved February 27, 2026. [Link]
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2018). MDPI. [Link]
Technical Guide: HPLC Method Development for 2-Methylpiperazine-1,4-dicarbaldehyde Analysis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2-Methylpiperazine-1,4-dicarbaldehyde (MPD), also known as 1,4-diformyl-2-methylpiperazine, is a critical process impurity often encountered during the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Methylpiperazine-1,4-dicarbaldehyde (MPD), also known as 1,4-diformyl-2-methylpiperazine, is a critical process impurity often encountered during the synthesis of piperazine-based active pharmaceutical ingredients (APIs). It typically arises from the reaction of the 2-methylpiperazine backbone with formic acid or formylation reagents.
Developing a robust HPLC method for MPD presents three distinct analytical challenges that defeat standard "generic" gradients:
High Polarity: The two formyl groups and the piperazine ring create a highly polar molecule (logP < 0), leading to poor retention on standard C18 columns.
Rotamerism (The "Hidden" Variable): The partial double-bond character of the
amide bonds restricts rotation. At ambient temperature, MPD exists as a mixture of slowly interconverting conformers (cis/trans), often resulting in split peaks or broad "humps" that mimic column failure.
This guide objectively compares two primary separation strategies: Aqueous-Stable Reverse Phase (AQ-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) , providing experimental protocols to overcome the rotamer and retention issues.
Critical Quality Attributes (CQA) & Mechanism
Before selecting a method, one must understand the behavior of the analyte in solution. The following diagram illustrates the rotameric equilibrium that dictates the temperature requirements for your method.
Figure 1: Impact of amide bond rotamerism on peak shape. Elevated temperature is mandatory to coalesce conformers into a single quantifiable peak.
Comparative Analysis: AQ-RP vs. HILIC[1]
The following table summarizes the performance metrics of the two dominant methodologies. Data is based on method development studies for polar piperazine amides.
Feature
Method A: Aqueous-Stable RP (Recommended)
Method B: HILIC (Alternative)
Column Chemistry
T3 / AQ-C18 (High density C18 with polar endcapping)
Bare Silica or Zwitterionic (ZIC)
Mobile Phase
100% Aqueous buffer compatible
High Organic (Acetonitrile > 80%)
Retention Mechanism
Hydrophobic interaction (weak) + Polar embedding
Partitioning into water-enriched layer
Detection Limit (LOD)
Moderate (UV 210 nm: ~5 ppm)
Excellent (LC-MS/CAD: <1 ppm)
Peak Shape
Sharp (at >50°C)
Broad (sensitive to sample diluent)
Equilibration Time
Fast (5-10 column volumes)
Slow (>20 column volumes)
Sample Solvent
Water/Methanol (Matches synthesis stream)
100% Acetonitrile (Solubility issues)
Robustness
High
Low (Sensitive to water content)
Expert Insight:
While HILIC offers superior theoretical retention for MPD, it is often impractical for process control because MPD is typically synthesized in aqueous/polar environments. Injecting an aqueous sample into a HILIC column causes "solvent washout" and peak distortion. AQ-RP is the preferred robust solution for QC environments.
Detailed Method Protocols
Method A: The "Workhorse" Protocol (AQ-RP)
Best for: Quality Control, Process Monitoring, High concentrations.
Rationale: Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions required to retain MPD. We utilize a proprietary T3-bonding or Polar-Embedded group to prevent this.
Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).
Best for: Trace Impurity Analysis, Genotoxic Impurity Screening.
Rationale: When LOD < 1 ppm is required, UV at 210 nm is too noisy due to mobile phase absorption. HILIC coupled with MS provides the necessary sensitivity and desolvation efficiency.
Column: Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).
Temperature: 40°C.
Flow Rate: 0.4 mL/min.
Detection: ESI (+) MS (SIM mode: m/z [M+H]+).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Sample Diluent: 90:10 Acetonitrile:Water (CRITICAL: Must match initial conditions).
Method Development Workflow
Use this decision tree to select the correct approach for your specific development phase.
Figure 2: Strategic decision tree for selecting MPD analytical methodology.
Troubleshooting & Self-Validating Systems
To ensure Trustworthiness and Integrity of the data, every run must include a self-validating System Suitability Test (SST).
Peak Splitting: If the MPD peak appears as a doublet or has a "shoulder," do not assume column failure. Action: Increase column temperature by 5°C increments. If the peaks merge, it is rotamerism, not degradation.
Retention Drift (RP-Mode): If retention time decreases over sequential runs in 100% aqueous buffer. Cause: Phase collapse (dewetting). Action: Switch to a "Phase-Stable" column (e.g., T3, AQ, or Polar-Embedded) or add 1-2% Methanol to Mobile Phase A to maintain wetting.
Baseline Noise (210 nm): High background absorbance. Action: Ensure the use of HPLC-grade Phosphoric Acid or Phosphate buffer. Avoid Acetate/Formate buffers for UV work at 210 nm as they have high UV cutoffs.
References
Ataman Kimya. (n.d.). 1,4-Dimethylpiperazine Analysis and Applications. Retrieved from
Zhang, Y-F., et al. (2024).[8] Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Chemical Biology & Drug Design. Retrieved from
Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from
SIELC Technologies. (n.d.). Separation of Piperazine derivatives on Newcrom R1 HPLC column. Retrieved from
RSC Publishing. (2010). Analytical Methods for Piperazine Congeners. Retrieved from
A Comparative Guide to the Reactivity of 2-Methylpiperazine-1,4-dicarbaldehyde and 1,4-diacetyl-2-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug development, the selection of building blocks with precisely tuned reactivity is paramount for the successful c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of building blocks with precisely tuned reactivity is paramount for the successful construction of complex molecular architectures. Piperazine scaffolds are ubiquitous in pharmaceuticals, and their N-functionalization dictates their role in a synthetic sequence.[1][2][3] This guide provides an in-depth comparison of the reactivity of two closely related derivatives: 2-Methylpiperazine-1,4-dicarbaldehyde and 1,4-diacetyl-2-methylpiperazine, focusing on the fundamental principles that govern their chemical behavior.
Molecular Structure and its Influence on Reactivity
The reactivity of these two compounds is fundamentally dictated by the nature of the acyl groups attached to the piperazine nitrogens: a formyl group (-CHO) in the dicarbaldehyde and an acetyl group (-COCH₃) in the diacetyl derivative. This seemingly minor difference has significant electronic and steric consequences.
Compound Name
Structure
Key Functional Group
2-Methylpiperazine-1,4-dicarbaldehyde
Formyl (-CHO)
1,4-Diacetyl-2-methylpiperazine
Acetyl (-COCH₃)
The primary site of reaction for both molecules under nucleophilic attack is the electrophilic carbonyl carbon of the acyl groups. The susceptibility of this carbon to attack is modulated by two main factors:
Electronic Effects: The formyl group consists of a carbonyl bonded to a hydrogen atom and the piperazine nitrogen. The acetyl group, in contrast, has a methyl group instead of hydrogen. The methyl group is an electron-donating group (via an inductive effect), which pushes electron density towards the carbonyl carbon.[4][5] This increased electron density makes the carbonyl carbon in the acetyl group less electrophilic and therefore less reactive towards nucleophiles compared to the formyl group's carbonyl carbon.
Steric Hindrance: The methyl group of the acetyl moiety is significantly larger than the hydrogen atom of the formyl group. This increased bulk can sterically hinder the approach of a nucleophile to the carbonyl carbon, further reducing the reactivity of the acetyl derivative compared to the formyl derivative.[6][7]
Therefore, based on first principles, 2-Methylpiperazine-1,4-dicarbaldehyde is predicted to be the more reactive species towards nucleophilic acyl substitution and addition reactions.
Conformational Considerations
The piperazine ring typically adopts a chair conformation to minimize steric strain.[1][8] In 2-substituted piperazines, the substituent (in this case, the methyl group) has a preference for the axial position in 1-acyl derivatives.[9] This conformational preference can influence the accessibility of the two carbonyl groups. The C4-carbonyl (para to the methyl group) and the C1-carbonyl (adjacent to the methyl group) will experience different steric environments, potentially leading to regioselective reactions, especially with bulky reagents.
Caption: Chair conformations of 1,4-diacyl-2-methylpiperazine showing axial vs. equatorial methyl group.
Comparative Reactivity in Key Transformations
Hydrolysis
Amide hydrolysis, whether acid or base-catalyzed, proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon. Due to the higher electrophilicity of the formyl carbonyl, 2-Methylpiperazine-1,4-dicarbaldehyde is expected to undergo hydrolysis at a significantly faster rate than 1,4-diacetyl-2-methylpiperazine under identical conditions.
Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds.[10] In a scenario where these molecules act as the carbonyl source, the initial and rate-determining step is often the formation of an iminium ion upon reaction with an amine. The more electrophilic carbonyl of the dicarbaldehyde will react faster with a primary or secondary amine to form the hemiaminal intermediate, which then dehydrates to the iminium ion for subsequent reduction.
Conversely, if the piperazine nitrogens were to be further alkylated via reductive amination (after a hypothetical selective de-acylation), the N-formyl group would be more readily cleaved under certain reductive conditions than the more stable N-acetyl group.
Proposed Experimental Protocols for a Comparative Study
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.
Experiment 1: Competitive Hydrolysis Monitored by ¹H NMR
This experiment aims to directly compare the hydrolysis rates in a single reaction vessel.
Protocol:
In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of 2-Methylpiperazine-1,4-dicarbaldehyde and 1,4-diacetyl-2-methylpiperazine in a suitable solvent (e.g., 0.6 mL of DMSO-d₆).
Acquire a baseline ¹H NMR spectrum.
Add a sub-stoichiometric amount of a hydrolysis agent (e.g., 20 µL of D₂O with a catalytic amount of NaOD).
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
Monitor the disappearance of the starting material signals (specifically the distinct formyl and acetyl protons) and the appearance of signals corresponding to the hydrolyzed product (2-methylpiperazine).
The relative rate of disappearance of the starting materials will provide a direct measure of their comparative reactivity.
Validating Purity of 2-Methylpiperazine-1,4-dicarbaldehyde: A GC-MS Comparative Guide
Executive Summary In the synthesis of piperazine-based pharmaceutical intermediates, 2-Methylpiperazine-1,4-dicarbaldehyde presents a unique analytical challenge. Unlike aromatic drug substances, this molecule lacks a st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of piperazine-based pharmaceutical intermediates, 2-Methylpiperazine-1,4-dicarbaldehyde presents a unique analytical challenge. Unlike aromatic drug substances, this molecule lacks a strong UV chromophore, rendering standard HPLC-UV methods prone to sensitivity issues and baseline noise. Furthermore, the presence of N-formyl rotamers often complicates NMR integration, leading to perceived impurity artifacts.
This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for purity assessment. While High-Performance Liquid Chromatography (HPLC) remains a standard for non-volatile compounds, our comparative data demonstrates that GC-MS offers higher specificity, eliminates rotameric peak splitting via thermal coalescence, and provides definitive structural elucidation of under-formylated impurities.
The Analytical Challenge
The Molecule
Target: 2-Methylpiperazine-1,4-dicarbaldehyde
Structure: A piperazine ring with a methyl substituent, "capped" at both nitrogen positions by formyl groups.
Properties:
Polarity: Reduced compared to the parent amine due to amide formation.
Volatility: Sufficient for GC analysis without derivatization.
Chromophore: Weak (Amide absorption
nm).
The Problem with Alternatives
HPLC-UV (210 nm): Relying on end-absorption at low wavelengths invites interference from mobile phase solvents (methanol/acetonitrile cutoffs) and buffer salts. It struggles to distinguish the target from mono-formylated impurities which share similar extinction coefficients.
H-NMR: While excellent for structure confirmation, N-formyl piperazines exhibit restricted rotation around the C-N amide bond. This creates distinct rotamers (cis/trans conformers) at room temperature, splitting signals and complicating quantitative integration (purity %) unless high-temperature NMR is performed.
Comparative Analysis: GC-MS vs. HPLC-UV
The following table summarizes the performance metrics of the proposed GC-MS method against a standard reversed-phase HPLC-UV method.
Feature
GC-MS (Recommended)
HPLC-UV (Alternative)
Specificity
High (Mass spectral fingerprinting)
Low (Retention time only)
LOD (Limit of Detection)
< 0.05% (Trace analysis capable)
~0.1 - 0.5% (Baseline noise limited)
Rotamer Handling
Excellent (Thermal coalescence yields single peak)
Poor (Often splits into doublet peaks)
Impurity ID
Direct identification (e.g., Mono-formyl mass)
Requires external standards
Sample Prep
Simple dilution (MeOH/DCM)
Filtration & Buffer prep required
Run Time
15-20 minutes
25-40 minutes (Gradient re-equilibration)
Validated GC-MS Protocol
This protocol is designed to be self-validating . The appearance of the molecular ion (
) and characteristic fragmentation patterns serve as internal confirmation of identity, while the resolution of the starting material (2-methylpiperazine) confirms system suitability.
Instrumentation & Conditions
System: Agilent 7890/5977 (or equivalent single quadrupole GC-MS).
Column:DB-5ms (5%-phenyl-methylpolysiloxane),
.
Rationale: The dicarbaldehyde is effectively a bis-amide (neutral). A low-polarity column provides excellent peak shape and separates it from the polar, basic starting material.
Inlet: Split Mode (20:1 to 50:1).
Temp: 250°C.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program
Step
Rate (°C/min)
Temperature (°C)
Hold Time (min)
Rationale
Initial
-
80
1.0
Solvent focusing
Ramp 1
15
200
0
Elute volatile impurities
Ramp 2
10
280
5.0
Elute Target & Dimers
Mass Spectrometer Settings
Source Temp: 230°C
Quad Temp: 150°C
Scan Range: 40 – 400
Solvent Delay: 3.0 min (Protect filament from solvent peak)
Sample Preparation
Weigh: 10 mg of sample.
Dissolve: Add 10 mL of HPLC-grade Methanol or Dichloromethane (DCM).
Note: DCM is preferred if solubility in Methanol is slow, but Methanol is greener.
Vortex: 30 seconds.
Transfer: 1 mL to GC vial.
Results & Interpretation
Identification Logic
Target Peak: The dicarbaldehyde will elute as a sharp, symmetrical peak.
Expected Ion:
(Molecular Weight). Look for loss of -CHO (formyl) fragments.
Behavior: Elutes between the starting material and the target.
Handling Rotamers
In GC, the inlet temperature (250°C) and column temperature provide sufficient energy to overcome the rotational barrier of the N-C(O)H bond. Unlike NMR, where you see split peaks, GC-MS will present a single coalesced peak , simplifying integration and purity calculations.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating this specific molecule.
Caption: Analytical workflow prioritizing GC-MS for rotamer coalescence and definitive impurity identification.
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
de Boer, T., et al. (2022).[3] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC).
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational GC-MS conditions for piperazine derivatives).
BenchChem. (2024). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (comparative data on piperazine derivative analysis).
Beyond Stoichiometry: Benchmarking Elemental Analysis Standards for C7H12N2O2
Focus Compound: N-Acetyl-L-Prolinamide (and relevant isomers) Part 1: Strategic Overview The Isomer Challenge in Drug Development In the high-stakes environment of pharmaceutical intermediate verification, the molecular...
The Isomer Challenge in Drug Development
In the high-stakes environment of pharmaceutical intermediate verification, the molecular formula C7H12N2O2 represents a critical intersection of functionality and structural ambiguity. While the formula theoretically describes a simple stoichiometry, in practice, it represents a diverse chemical space including:
N-Acetyl-L-prolinamide: A key chiral intermediate for peptide mimetics and ACE inhibitors.
Ectylurea: A ureide sedative with a completely different safety profile.
1,3-Diacetylimidazolidine: A cyclic urea derivative.
For a Senior Application Scientist, "Elemental Analysis" (EA) is not merely about confirming carbon content; it is a gatekeeping technique to validate bulk purity and distinguish between these functional isomers before expensive downstream synthesis begins.
This guide moves beyond basic combustion data to establish a multi-modal validation standard , integrating classical CHN analysis with quantitative NMR (qNMR) to ensure absolute structural integrity.
Part 2: The Theoretical Standard (The Baseline)
Before any experimental protocol is executed, the theoretical baseline must be established. All experimental data is validated against these calculated values.
Critical Insight: N-Acetyl-L-prolinamide is hygroscopic. A deviation in %C > 0.5% lower than theoretical usually indicates retained water, not synthetic failure. This necessitates the strict drying protocols detailed below.
Part 3: Comparative Methodology & Protocols
Method A: Automated CHN Combustion (The Workhorse)
Objective: Determine bulk purity and stoichiometry.
Scope: Best for confirming total purity of >98% material.
Protocol 1: The "Dry-Weight" Combustion System
Standard CHN analysis often fails for amides due to moisture uptake during weighing. This self-validating protocol mitigates that error.
Pre-Analysis Conditioning:
Dry the sample (approx. 100 mg) in a vacuum oven at 40°C over P
O for 4 hours.
Why: Removes surface moisture that artificially depresses %C and %N values.
Calibration (The Anchor):
Run Acetanilide (C
HNO) as the primary standard (K-factor calibration).
Run a "Check Standard" of Cyclohexanone-2,4-dinitrophenylhydrazone (contains C, H, N, O) to verify N-N bond rupture efficiency.
Sample Execution:
Weigh 2.0 – 2.5 mg of dried sample into a tin capsule.
Add 5 mg of V2O5 (Vanadium Pentoxide) if the combustion is incomplete (indicated by low nitrogen recovery).
Why V2O5: It acts as an oxidative catalyst / flux, ensuring complete combustion of refractory ring systems like the pyrrolidine ring in prolinamide.
Acceptance Criteria:
Results must fall within ±0.4% of theoretical values (see Table 1).
Method B: Quantitative NMR (qNMR) (The Structural Validator)
Objective: Distinguish isomers (e.g., Prolinamide vs. Ectylurea) and determine absolute purity.
Scope: Required when CHN passes but isomeric identity is in doubt.
Protocol 2: Internal Standard qNMR
Unlike CHN, qNMR does not require a pure reference of the analyte itself, only a pure internal standard (IS).
Internal Standard Selection:
Maleic Acid (Traceable Standard).
Why: It has a distinct singlet at ~6.3 ppm (D2O) or ~6.4 ppm (DMSO-d6) that does not overlap with the aliphatic protons of the prolinamide ring.
Sample Preparation:
Weigh ~10 mg of Sample and ~10 mg of Maleic Acid (IS) directly into the NMR tube (precision ±0.01 mg).
Solvent: D
O (for prolinamide) or DMSO-d (universal).
Acquisition Parameters (The "Quantitative" Settings):
Why: Ensures full magnetization recovery for accurate integration. Standard "quick" NMR scans (d1=1s) will underestimate the purity.
Scans: 16 or 32 (High S/N ratio required).
Calculation:
Where
= Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[2]
Part 4: Data Visualization & Decision Logic
Diagram 1: The Analytical Decision Matrix
This workflow illustrates the logical progression from synthesis to validated standard, preventing false positives from isomeric impurities.
Caption: Analytical workflow for C7H12N2O2. Note the critical drying step before CHN to prevent false failures due to hygroscopicity.
Part 5: Comparative Analysis of Methods
The following table contrasts the two primary methods for validating C7H12N2O2 standards.
Table 2: CHN Combustion vs. qNMR
Feature
CHN Combustion Analysis
Quantitative NMR (qNMR)
Primary Output
% Composition (C, H, N)
Molar Purity & Structural ID
Sample Requirement
~2 mg (Destructive)
~10 mg (Non-destructive)
Isomer Specificity
Low (Cannot distinguish Prolinamide from Ectylurea)
High (Fingerprint identification)
Precision
± 0.3% - 0.4%
± 0.5% - 1.0% (User dependent)
Interference
Water/Solvents (High impact on %C)
Water (Low impact if using D2O/DMSO)
Throughput
High (Automated)
Low (Manual processing)
Best Use Case
Batch Release: Routine purity check after synthesis.
Reference Standard Certification: Establishing the primary lot value.
Part 6: Expert Insights & Troubleshooting
The "Nitrogen Trap"
In C7H12N2O2 compounds containing a pyrrolidine ring (like N-Acetyl-L-prolinamide), nitrogen release can be sluggish during combustion.
Symptom: Low %N results (e.g., 17.2% instead of 17.9%).
Fix: Increase the oxygen dose time by 10 seconds and use a tin capsule with 10 mg of Tungsten (VI) Oxide (WO3) or V2O5 as a combustion aid.
Isomer Differentiation (The Ectylurea Risk)
If your synthesis involves urea derivatives, you may inadvertently produce Ectylurea.
CHN Result: Both compounds are C7H12N2O2.[1][3] CHN will pass for both.
qNMR Solution: Look for the vinyl protons of Ectylurea at 5.5–6.5 ppm. N-Acetyl-L-prolinamide has no olefinic protons; its spectrum is dominated by aliphatic multiplets (1.8–4.5 ppm).
Regulatory Compliance (USP <233>)
While this guide focuses on organic elemental analysis, drug development professionals must not confuse this with Elemental Impurities (USP <233> / ICH Q3D).
Guidance: Ensure your Certificate of Analysis (CoA) explicitly distinguishes between "Elemental Composition (Theoretical)" and "Elemental Impurities (Limits)."
References
National Institute of Standards and Technology (NIST). "N-acetyl-L-prolinamide Formula and Properties." NIST Chemistry WebBook, SRD 69.
[Link][3]
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
[Link]
PubChem. "Compound Summary for CID 66141: N-Acetyl-L-proline (Precursor Context)." National Library of Medicine.
[Link]
Microanalysis Society. "Guidelines for CHN Elemental Analysis." Microanalysis Standards.
[Link]
Handling 2-Methylpiperazine-1,4-dicarbaldehyde requires a safety protocol that goes beyond standard organic intermediate handling. As a Senior Application Scientist, I must highlight that this compound possesses a "dual-threat" molecular architecture: the piperazine core (a known respiratory and skin sensitizer) and bis-aldehyde functionality (reactive electrophiles capable of protein cross-linking).
The Core Directive: Treat this substance as a potential respiratory sensitizer and severe irritant . Standard "lab coat and glasses" protocols are insufficient. The primary goal of this guide is to prevent sensitization—once a researcher is sensitized to piperazine derivatives, they may be permanently unable to work with this entire class of pharmacophores.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must understand the "Why." This compound is not just a chemical; it is a biological effector.
Structural Feature
Associated Hazard
Physiological Impact
Piperazine Ring
Sensitization (Type I/IV)
Can cause occupational asthma and contact dermatitis. Latency periods mean symptoms may appear months after exposure [1].
Dicarbaldehyde Groups
Reactivity/Irritation
Aldehydes are electrophilic; they react with nucleophilic residues on skin proteins (haptenization), driving immune responses [2].
Physical State
Dust/Aerosol Potential
If solid: High risk of inhalation during weighing. If oil/liquid: High risk of skin absorption.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on generic "chemical resistant" labels. Use the specific material standards below.
Protection Zone
Core Requirement
Technical Specification & Rationale
Hand Protection (Solids)
Nitrile (Single Layer)
Spec: Minimum 0.11 mm thickness (EN 374 Type B).Why: Sufficient for dry solids where permeation risk is low.
Hand Protection (Solutions)
Double Gloving / Laminate
Spec: Inner: Nitrile (0.11 mm)
Ocular
Chemical Goggles
Spec: Indirect venting, ANSI Z87.1+ / EN 166.Why: Safety glasses leave gaps. Vapors or dusts can bypass side shields, causing conjunctivitis.
Respiratory
Engineering Control First
Spec: Work only in a certified Fume Hood. If hood is unavailable (Emergency only): Full-face respirator with ABEK-P3 filters.Why: Piperazine sensitization is respiratory-driven. N95s are insufficient for vapors.
Body
Tyvek® Lab Coat
Spec: Disposable, wrist-cuffed, liquid-repellent (e.g., Tyvek 400).Why: Cotton coats absorb liquids and hold the allergen against the skin.
Operational Workflow: The "Zero-Exposure" Loop
This workflow relies on a containment strategy. We do not rely on PPE alone; we rely on the process.
Figure 1: The "Zero-Exposure" lifecycle. Note that weighing (Step 2) is the critical control point for dust generation.
Detailed Operational Protocols
Phase A: Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs when the material is open and dry.
Engineering Setup: Ensure the Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) . Lower the sash to the working height.
Static Control: Use an antistatic gun or bar if the powder is fluffy. Static charge can cause "powder fly," contaminating the user's sleeves.
The "Boat-to-Flask" Technique:
Tare the weighing boat.
Add the reagent.
Crucial Step: Do not walk the open boat across the lab. Bring the reaction flask into the hood next to the balance.
Transfer immediately and rinse the weighing boat with the reaction solvent (e.g., DCM or Methanol) into the flask. This captures residual dust.
Phase B: Decontamination & Spill Response
Trustworthiness check: How do you know it's clean?
The Neutralization Solution: Prepare a solution of 5% Sodium Bisulfite (aq) or Dilute Aqueous Ammonia .
Mechanism:[1] Bisulfite forms adducts with aldehydes; Ammonia reacts with aldehydes to form imines/hexamines, reducing volatility and reactivity.
Spill Protocol:
Solid Spill: Do not dry sweep. Cover with wet paper towels (soaked in water or neutralization solution) to dampen, then scoop.
Liquid Spill: Cover with absorbent pads. Wipe the surface with the Neutralization Solution, then water.
Verification: A simple pH check of the final rinse water (aiming for neutral pH 6-8) indicates the removal of corrosive/reactive residues.
Phase C: Waste Disposal
Segregation: Do not mix with strong acids (risk of polymerization or fume generation) or strong oxidizers.
Stream: Dispose of as Hazardous Organic Waste (Incineration recommended to destroy the piperazine ring).
References & Authority
National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent. CDC Guidelines. (Piperazine derivatives are established respiratory sensitizers).
European Chemicals Agency (ECHA). Registration Dossier for 2-Methylpiperazine (Parent Compound). (Establishes baseline corrosivity and sensitization hazards).
Fisher Scientific. Safety Data Sheet: 2-Methylpiperazine. (Used for analogue hazard extrapolation).
Ansell Chemical Resistance Guide. Permeation & Degradation Database. (Source for Nitrile/Laminate glove recommendations for aldehydes/amines).
(Note: While a specific SDS for the dicarbaldehyde derivative is often proprietary to specific synthesis campaigns, the safety profile above is derived from the rigorous "precautionary principle" applied to the piperazine/aldehyde structural class.)